Product packaging for D-Ala-Lys-AMCA(Cat. No.:)

D-Ala-Lys-AMCA

Cat. No.: B12433187
M. Wt: 432.5 g/mol
InChI Key: JBMWHNASOBPJQQ-WBMJQRKESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Ala-Lys-AMCA is a useful research compound. Its molecular formula is C21H28N4O6 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N4O6 B12433187 D-Ala-Lys-AMCA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28N4O6

Molecular Weight

432.5 g/mol

IUPAC Name

(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid

InChI

InChI=1S/C21H28N4O6/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29)/t12-,16+/m1/s1

InChI Key

JBMWHNASOBPJQQ-WBMJQRKESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to D-Ala-Lys-AMCA: A Fluorescent Probe for Oligopeptide Transporter Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

D-Ala-Lys-AMCA is a fluorescently labeled dipeptide that serves as a valuable tool for investigating the activity of proton-coupled oligopeptide transporters (POTs), particularly PEPT1 and PEPT2. Comprising the dipeptide D-Alanine-L-Lysine conjugated to the blue-emitting fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA), this probe allows for real-time monitoring and quantification of transporter-mediated uptake in cells and tissues. Its primary application lies in the characterization of PEPT1 and PEPT2 function, the screening of potential drug candidates that may interact with these transporters, and the elucidation of their roles in both normal physiology and disease states, including cancer and drug absorption.

Introduction to this compound

This compound is a specialized molecular probe designed to be a substrate for the solute carrier family 15 (SLC15), which includes the peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters are responsible for the uptake of di- and tripeptides from the diet in the intestine (PEPT1) and the reabsorption of peptides in the kidney (PEPT1 and PEPT2), as well as playing roles in other tissues like the brain and lungs.[1]

The D-alanine residue in this compound confers resistance to intracellular degradation by peptidases, allowing the fluorescent signal to accumulate within cells that express functional peptide transporters. The AMCA fluorophore provides a strong blue fluorescence that can be readily detected using standard fluorescence microscopy, spectrophotometry, and flow cytometry.

Physicochemical and Photophysical Properties

A comprehensive understanding of the properties of this compound is essential for its effective use in research applications.

PropertyValueReference(s)
Chemical Formula C₂₁H₂₈N₄O₆
Molecular Weight 432.47 g/mol
CAS Number 375822-19-8
Appearance Solid
Solubility Soluble in DMSO and water[2]
Excitation Maximum (λex) ~345-350 nm[3][4]
Emission Maximum (λem) ~440-450 nm[3][4][5]
Quantum Yield (Φ) Data not available for this compound; AMCA is known to be a bright fluorophore.[4][6]
Molar Extinction Coefficient (ε) Data not available for this compound.

Mechanism of Transport and Signaling Pathway

This compound is transported into cells via the proton-coupled oligopeptide transporters PEPT1 and PEPT2. This process is an active transport mechanism driven by an inwardly directed proton gradient. The transporter functions as a symporter, moving both the dipeptide and one or more protons from the extracellular space into the cytoplasm.

PEPT1_Transport_Mechanism cluster_extracellular Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (High pH) D-Ala-Lys-AMCA_ext This compound PEPT1 PEPT1 Transporter Outward-facing conformation Substrate Binding Site D-Ala-Lys-AMCA_ext->PEPT1:f2 1. Binding H_ext H+ H_ext->PEPT1:f2 PEPT1->PEPT1 PEPT1:f0->PEPT1:f1 D-Ala-Lys-AMCA_int This compound PEPT1:f0->D-Ala-Lys-AMCA_int 3. Release H_int H+ PEPT1:f0->H_int

Fig 1. Simplified mechanism of this compound transport via PEPT1.

Primary Use in Research: Characterizing PEPT1 and PEPT2 Activity

The primary utility of this compound is as a tool to measure the functional activity of PEPT1 and PEPT2 transporters in various biological systems.

Kinetic Analysis of Transporter Activity

By measuring the rate of this compound uptake at different concentrations, researchers can determine the kinetic parameters of the transporters, such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These parameters provide insights into the affinity of the transporter for the substrate and its transport capacity.

TransporterBiological SystemKm (µM)Vmax (relative units)Reference(s)
PEPT1 Renal Brush Border Membrane Vesicles (Outer Cortex)783.7 ± 115.72191.2 ± 133.9 ΔF/min/mg[7]
PEPT2 Renal Brush Border Membrane Vesicles (Outer Medulla)93.6 ± 21.9935.8 ± 50.2 ΔF/min/mg[7]
PEPT1 Caco-2 cells (human colon adenocarcinoma)Data not specifically for this compound, but transport is observed.-[2]

Note: The kinetic data presented is for the related compound β-Ala-Lys-AMCA, which is expected to have similar transport kinetics to this compound.

High-Throughput Screening of Drug Candidates

This compound can be used in competitive inhibition assays to screen for compounds that interact with PEPT1 and PEPT2. A reduction in the uptake of this compound in the presence of a test compound indicates that the compound may be a substrate or inhibitor of the transporter. This is particularly relevant in drug development, as many orally administered drugs, such as β-lactam antibiotics and ACE inhibitors, are substrates of PEPT1.[1]

Visualization of Transporter Activity in Tissues and Cells

The fluorescent nature of this compound allows for the direct visualization of transporter activity in different cell types and tissue regions. This can be used to study the distribution and regulation of PEPT1 and PEPT2 expression. For example, studies have used this compound to demonstrate PEPT1-mediated uptake in the enterocytes of the small intestine.[1]

Experimental Protocols

Cell-Based Fluorescence Uptake Assay

This protocol is designed for measuring this compound uptake in cultured cells, such as Caco-2 or MDCK cells, which are commonly used models for studying intestinal and renal transport.

Materials:

  • This compound

  • Cell line expressing PEPT1 or PEPT2 (e.g., Caco-2, MDCK)

  • 24- or 96-well black, clear-bottom microplates

  • Culture medium

  • Phosphate-Buffered Saline (PBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 6.0)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. For Caco-2 cells, this typically requires 21 days of culture to allow for differentiation.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO or water. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed transport buffer (pH 6.0).

  • Uptake Experiment: a. Aspirate the culture medium from the cell monolayer. b. Wash the cells twice with PBS. c. Add the this compound working solution to the cells. d. Incubate at 37°C for a specified time (e.g., 10-60 minutes). e. To stop the uptake, aspirate the this compound solution and wash the cells three times with ice-cold PBS.

  • Fluorescence Measurement: a. Add PBS to each well. b. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~350 nm, Emission: ~450 nm) or visualize the cells using a fluorescence microscope with a DAPI filter set.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the protein content of each well, if necessary. For inhibition studies, compare the fluorescence in the presence and absence of the test compound.

Cell_Based_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed cells in microplate Prepare_Reagents Prepare this compound solution Wash_Cells1 Wash cells with PBS Prepare_Reagents->Wash_Cells1 Add_Substrate Add this compound solution Wash_Cells1->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Uptake Stop uptake and wash with cold PBS Incubate->Stop_Uptake Measure_Fluorescence Measure fluorescence Stop_Uptake->Measure_Fluorescence Analyze_Data Analyze and normalize data Measure_Fluorescence->Analyze_Data

Fig 2. Workflow for a cell-based this compound uptake assay.
Immunohistochemistry for PEPT1 in Intestinal Tissue

This protocol describes the localization of the PEPT1 transporter in formalin-fixed, paraffin-embedded intestinal tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded intestinal tissue sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody against PEPT1

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene to remove paraffin. b. Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.

  • Antigen Retrieval: a. Perform heat-induced epitope retrieval by incubating the slides in pre-heated citrate buffer.

  • Blocking: a. Incubate the sections with blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: a. Incubate the sections with the primary anti-PEPT1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: a. Wash the sections with PBS. b. Incubate with the fluorophore-conjugated secondary antibody.

  • Counterstaining and Mounting: a. Wash the sections with PBS. b. Counterstain the nuclei with DAPI. c. Mount the slides with mounting medium.

  • Imaging: a. Visualize the staining using a fluorescence microscope.

IHC_Workflow Deparaffinize Deparaffinize and Rehydrate Antigen_Retrieval Antigen Retrieval Deparaffinize->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Counterstain Counterstain and Mount Secondary_Ab->Counterstain Image Imaging Counterstain->Image

Fig 3. Workflow for immunohistochemical staining of PEPT1.
Flow Cytometry-Based Uptake Assay

This protocol allows for the quantitative analysis of this compound uptake in a population of suspended cells.

Materials:

  • Suspension cell line expressing PEPT1 or PEPT2, or adherent cells brought into suspension

  • This compound

  • Transport buffer (e.g., HBSS, pH 6.0)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Harvest cells and resuspend them in transport buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Uptake Experiment: a. Add the this compound working solution to the cell suspension. b. Incubate at 37°C for the desired time. c. For negative controls, perform the incubation at 4°C or in the presence of a known PEPT1/PEPT2 inhibitor.

  • Sample Preparation for Flow Cytometry: a. Stop the uptake by adding ice-cold PBS and centrifuging the cells. b. Wash the cell pellet twice with ice-cold PBS. c. Resuspend the cells in PBS for flow cytometry analysis.

  • Flow Cytometry Analysis: a. Acquire data on a flow cytometer, using a UV or violet laser for excitation and a blue emission filter. b. Analyze the data to determine the mean fluorescence intensity of the cell population.

Conclusion

This compound is a powerful and versatile fluorescent probe for the study of PEPT1 and PEPT2 transporters. Its resistance to enzymatic degradation and its favorable fluorescent properties make it an ideal tool for a wide range of applications, from basic research into transporter function to high-throughput screening in drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of oligopeptide transport.

References

The Fluorescent Peptide D-Ala-Lys-AMCA: A Technical Guide to its Mechanism of Action as a Substrate for Peptide Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent peptide substrate, D-Ala-Lys-AMCA, detailing its mechanism of action, relevant quantitative data, and experimental protocols for its use in studying proton-coupled oligopeptide transporters (PEPTs).

Core Mechanism of Action: A Substrate for Cellular Uptake

Contrary to typical fluorescent enzyme substrates that are cleaved to produce a fluorescent signal, this compound functions as a substrate for transport. Its mechanism of action relies on its recognition and subsequent translocation across the cell membrane by proton-coupled oligopeptide transporters, primarily PEPT1 and PEPT2. The AMCA (Aminomethylcoumarin Acetate) moiety of the dipeptide is a blue fluorescent dye. Therefore, the activity of PEPT transporters can be quantified by measuring the rate of intracellular accumulation of fluorescence.

This compound is particularly useful for studying PEPT activity due to its stability against hydrolysis by peptidases. This resistance ensures that the measured fluorescence is a direct result of transport into the cell and not from the cleavage of the fluorescent tag in the extracellular space.

Quantitative Data

Table 1: Spectral Properties of AMCA

PropertyValue
Maximum Excitation Wavelength345-350 nm
Maximum Emission Wavelength450-480 nm
Quantum Yield~0.5
Extinction Coefficient~19,000 cm⁻¹M⁻¹

Table 2: Kinetic Parameters for β-Ala-Lys-AMCA Transport by PEPT1 and PEPT2 in Renal Brush Border Membrane Vesicles [1]

TransporterTissue SourceKm (μM)Vmax (ΔF/min/mg protein)
PEPT1Outer Cortex783.7 ± 115.72191.2 ± 133.9
PEPT2Outer Medulla93.6 ± 21.9935.8 ± 50.2

Note: Data is for β-Ala-Lys-AMCA and serves as an approximation for this compound.

Signaling Pathways and Regulatory Mechanisms

PEPT transporters play a crucial role in nutrient uptake and drug delivery, and their expression and activity are regulated by various signaling pathways. In the context of cancer, particularly pancreatic cancer, PEPT1 is often upregulated and plays a significant role in supplying amino acids to fuel tumor growth.[2][3]

PEPT1 in the Tumor Microenvironment

The acidic tumor microenvironment, a result of the Warburg effect and lactate secretion, provides the necessary proton gradient to drive PEPT1-mediated transport. Lactate can also signal to increase the expression of matrix metalloproteinases (MMPs), which break down extracellular matrix proteins into di- and tripeptides that can then be transported into the cancer cells by PEPT1.[2][3]

PEPT1_Tumor_Microenvironment cluster_TME Tumor Microenvironment (Acidic) cluster_Cancer_Cell Cancer Cell Lactate Lactate MMPs MMPs Lactate->MMPs induces Extracellular Proteins Extracellular Proteins Dipeptides/Tripeptides Dipeptides/Tripeptides Extracellular Proteins->Dipeptides/Tripeptides cleaved by MMPs PEPT1 PEPT1 Dipeptides/Tripeptides->PEPT1 transported Amino Acids Amino Acids PEPT1->Amino Acids provides Tumor Growth Tumor Growth Amino Acids->Tumor Growth fuels PEPT_Regulation cluster_signaling Intracellular Signaling Growth Factors/Cytokines Growth Factors/Cytokines Receptor Receptor Growth Factors/Cytokines->Receptor JAK/STAT Pathway JAK/STAT Pathway Receptor->JAK/STAT Pathway mTOR Pathway mTOR Pathway Receptor->mTOR Pathway Nucleus Nucleus JAK/STAT Pathway->Nucleus mTOR Pathway->Nucleus PEPT1/PEPT2 Gene Expression PEPT1/PEPT2 Gene Expression Nucleus->PEPT1/PEPT2 Gene Expression alters PEPT1/PEPT2 Transporter PEPT1/PEPT2 PEPT1/PEPT2 Gene Expression->PEPT1/PEPT2 Transporter leads to Experimental_Workflow A 1. Cell Seeding B 2. Cell Culture A->B D 4. Cell Washing B->D C 3. Preparation of this compound Solution E 5. Incubation with this compound C->E D->E F 6. Post-incubation Washing E->F G 7. Fluorescence Measurement F->G

References

D-Ala-Lys-AMCA: A Technical Guide to its Chemical Structure and Fluorescent Properties for Cellular and Bacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Ala-Lys-AMCA, a fluorescent dipeptide probe widely utilized in cellular and microbiological research. The document details its chemical and fluorescent properties, mechanisms of action, and comprehensive experimental protocols for its application in studying oligopeptide transport and bacterial cell wall biosynthesis.

Core Properties of this compound

This compound is a fluorescent substrate known for its high specificity towards proton-coupled oligopeptide transporters (PEPT). It consists of a D-Alanine and a Lysine dipeptide conjugated to the blue-emitting fluorophore AMCA (7-amino-4-methylcoumarin-3-acetic acid). This structure allows it to be recognized and transported by specific cellular machinery, enabling researchers to visualize and quantify transport activity.

Chemical and Fluorescent Data
PropertyValueReference / Note
Molecular Formula C₂₁H₂₈N₄O₆[1][2]
Molecular Weight 432.47 g/mol [1][2]
Excitation Maximum (λex) ~390 nm[3][4][5]
Emission Maximum (λem) ~480 nm[3][4][5]
Quantum Yield (Φ) Data not availableFor reference, the parent fluorophore AMCA has a reported quantum yield of ~0.5.
Molar Extinction Coeff. (ε) Data not availableFor reference, the parent fluorophore AMCA has a reported ε of ~18,000 M⁻¹cm⁻¹ at its absorption maximum.
Solubility Soluble in DMSO and ddH₂O[3]
CAS Number 375822-19-8[1]

Mechanisms of Action and Key Applications

This compound has two primary applications, each leveraging a distinct biological pathway: its transport into eukaryotic cells via oligopeptide transporters and its incorporation into bacterial cell walls.

Substrate for Oligopeptide Transporters (PEPT1 & PEPT2)

This compound is a recognized substrate for the Solute Carrier 15 (SLC15) family of transporters, primarily PEPT1 and PEPT2.[3][6] These transporters are responsible for the uptake of di- and tripeptides and various peptidomimetic drugs in tissues such as the small intestine, kidney, and certain cancer cells.[1][7][8] The transport is an active process driven by a proton gradient across the cell membrane.[8] By monitoring the intracellular accumulation of blue fluorescence, researchers can quantify transporter activity, screen for potential inhibitors, or assess the expression and function of PEPT transporters in different cell types.[1][3]

PEPT1_Transport_Pathway cluster_extracellular Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_intracellular Cytoplasm (Neutral pH) Probe This compound PEPT1 PEPT1 Transporter Probe->PEPT1 Binding H_ion_ext H+ H_ion_ext->PEPT1 Probe_in This compound PEPT1->Probe_in Translocation H_ion_int H+ PEPT1->H_ion_int Fluorescence Blue Fluorescence (λem ≈ 480 nm) Probe_in->Fluorescence Detection

PEPT1-mediated transport of this compound into the cytoplasm.
Bacterial Cell Wall Labeling

In bacteria, this compound can function as a fluorescent probe to label sites of new peptidoglycan (PG) synthesis. Unlike single fluorescent D-amino acids (FDAAs) that are typically incorporated in the periplasm by transpeptidases, dipeptide-based probes are believed to enter the cell and utilize the cytoplasmic steps of PG precursor synthesis.[9] The this compound dipeptide likely mimics the natural D-Ala-D-Ala substrate and is incorporated into the UDP-MurNAc-tripeptide by the MurF ligase enzyme.[9] This newly formed fluorescent pentapeptide precursor is then transported to the periplasm and integrated into the growing cell wall, allowing for direct visualization of PG synthesis and remodeling.

Bacterial_Labeling_Workflow cluster_workflow Experimental Workflow Start Start with Bacterial Culture Incubate Incubate with This compound Start->Incubate Step 1 Wash Wash to Remove Excess Probe Incubate->Wash Step 2 Fix Fix Cells (Optional) Wash->Fix Step 3 Image Fluorescence Microscopy Fix->Image Step 4 Analysis Analyze Labeled Cell Wall Structures Image->Analysis Step 5

Workflow for labeling bacterial cell walls with this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized based on the specific cell type, bacterial species, and experimental conditions.

Protocol: PEPT1/PEPT2 Uptake Assay in Cultured Cells

This protocol describes a method for measuring the uptake of this compound in adherent mammalian cells expressing peptide transporters.

Materials:

  • This compound

  • DMSO or ddH₂O for stock solution

  • Phosphate-Buffered Saline (PBS)

  • Serum-free cell culture medium or a transport buffer (e.g., MES-buffered saline, pH 6.0-6.5)

  • Adherent cells cultured in appropriate multi-well plates (e.g., 24- or 96-well)

  • Fluorescence microscope with appropriate filters (e.g., DAPI or similar filter set) or a fluorescence plate reader.

Methodology:

  • Preparation of Stock Solution: Prepare a 10-100 mM stock solution of this compound in high-quality DMSO or ddH₂O. Aliquot and store at -20°C to -80°C, protected from light.[3]

  • Preparation of Working Solution: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in pre-warmed (37°C) serum-free medium or transport buffer to the desired final concentration (e.g., 10-150 µM).[3] The optimal concentration should be determined empirically.

  • Cell Preparation: Grow cells to a suitable confluency in multi-well plates. On the day of the assay, aspirate the culture medium.

  • Washing: Gently wash the cells twice with warm PBS to remove residual medium. Each wash should last approximately 5 minutes.[3]

  • Incubation: Add the this compound working solution to the cells and incubate at 37°C for a defined period (e.g., 10 minutes to 2 hours).[3] For kinetic studies, use multiple time points. For inhibition assays, pre-incubate cells with the inhibitor before adding the probe.

  • Termination and Washing: Aspirate the working solution. Wash the cells 2-3 times with ice-cold PBS or culture medium to stop the transport and remove extracellular probe.[3]

  • Observation: Immediately observe the cells using a fluorescence microscope with an excitation filter around 390 nm and an emission filter around 480 nm.[3] Alternatively, quantify the fluorescence intensity using a plate reader.

Protocol: Fluorescent Labeling of Bacterial Peptidoglycan

This protocol outlines a general procedure for labeling bacterial cell walls using this compound.

Materials:

  • This compound

  • DMSO for stock solution

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., LB, TSB)

  • PBS or 70% (vol/vol) cold ethanol for fixing/washing

  • Microcentrifuge and tubes

  • Fluorescence microscope with glass slides and coverslips

Methodology:

  • Preparation of Stock Solution: Prepare a 10-50 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Bacterial Culture Preparation: Grow the bacterial species of interest in its appropriate liquid medium until it reaches the early- to mid-logarithmic growth phase.

  • Labeling: Add this compound from the stock solution directly to the bacterial culture to a final concentration of 100 µM to 500 µM. The optimal concentration and labeling time will vary significantly between species and should be determined empirically.

  • Incubation: Continue to incubate the culture under normal growth conditions (e.g., 37°C with shaking) for a duration ranging from a few minutes (for pulse-labeling of active growth zones) to one or more generations (for uniform cell wall labeling).

  • Washing and Fixation:

    • Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 3 minutes).

    • Discard the supernatant. Resuspend the cell pellet in fresh PBS to wash away the excess probe. Repeat this wash step 2-3 times.

    • (Optional) After the final wash, resuspend the cells in cold 70% ethanol or 4% paraformaldehyde in PBS to fix the cells.

  • Microscopy:

    • Place a small volume (2-5 µL) of the final cell suspension onto a clean microscope slide and cover with a coverslip. An agarose pad can be used to immobilize live cells.

    • Image the labeled bacteria using a fluorescence microscope equipped with filters appropriate for AMCA (Ex ~390 nm, Em ~480 nm).

Conclusion

This compound is a versatile and powerful fluorescent probe for researchers in cell biology, microbiology, and pharmacology. Its ability to be specifically transported by PEPT transporters provides a direct method for studying peptide uptake and transporter function in eukaryotic cells. Furthermore, its capacity to be integrated into bacterial peptidoglycan offers a valuable tool for investigating bacterial cell wall synthesis, growth dynamics, and morphology. The detailed protocols and mechanistic diagrams provided in this guide serve as a comprehensive resource for the effective application of this compound in research settings.

References

D-Ala-Lys-AMCA: A Fluorescent Probe for In-Depth Characterization of PEPT1 and PEPT2 Transporters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are crucial players in the absorption and distribution of di- and tripeptides, as well as a wide array of peptidomimetic drugs.[1][2] Understanding the kinetics and dynamics of these transporters is paramount for drug discovery and development. D-Ala-Lys-AMCA, a fluorescently labeled dipeptide, has emerged as a valuable tool for characterizing the activity of PEPT1 and PEPT2. This guide provides a comprehensive overview of its application, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

PEPT1 is predominantly found in the apical membrane of intestinal epithelial cells and is considered a low-affinity, high-capacity transporter.[1][3] In contrast, PEPT2 is a high-affinity, low-capacity transporter with a broader tissue distribution, including the kidneys, brain, and lungs.[1][3] Both transporters actively transport their substrates by harnessing the energy of an inwardly directed proton gradient.[1][2]

Quantitative Analysis of this compound Transport

The fluorescent nature of this compound allows for real-time monitoring and quantification of its transport across cell membranes expressing PEPT1 or PEPT2. Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax) are essential for comparing substrate affinity and transport efficiency. While specific kinetic data for this compound is context-dependent, studies using the structurally similar β-Ala-Lys-AMCA in renal brush border membrane vesicles (BBMV) provide valuable insights into the differential kinetics of PEPT1 and PEPT2.

TransporterTissue/Cell ModelSubstrateKm (μM)Vmax (ΔF/min/mg)Citation
PEPT1Brush Border Membrane Vesicles - Outer Cortex (BBMV-OC)β-Ala-Lys-AMCA783.7 ± 115.72191.2 ± 133.9[4]
PEPT2Brush Border Membrane Vesicles - Outer Medulla (BMMV-OM)β-Ala-Lys-AMCA93.6 ± 21.9935.8 ± 50.2[4]

Note: The data presented is for β-Ala-Lys-AMCA, which serves as a close analogue for this compound in demonstrating the kinetic differences between PEPT1 and PEPT2. Km reflects the substrate concentration at half-maximal transport velocity, with a lower Km indicating higher affinity. Vmax represents the maximum rate of transport.

Experimental Protocols

The following protocols provide a detailed methodology for conducting cellular uptake assays using this compound to characterize PEPT1 and PEPT2 activity. These protocols are adaptable for various cell lines, including HEK293 cells stably expressing the transporters or Caco-2 cells endogenously expressing PEPT1.[5][6][7][8]

Cellular Uptake Assay for PEPT1/PEPT2 in Transfected HEK293 Cells

This protocol is designed for HEK293 cells stably transfected with and overexpressing either PEPT1 or PEPT2.

Materials:

  • HEK293 cells stably expressing PEPT1 or PEPT2

  • Wild-type (non-transfected) HEK293 cells (for negative control)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Transport Buffer (e.g., MES-buffered saline, pH 6.0-6.6)

  • This compound stock solution (in DMSO or ddH2O)[6]

  • Optional: Known PEPT1/PEPT2 inhibitors (e.g., Gly-Sar, cefadroxil) for competition assays[9][]

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Ex/Em = ~390/480 nm)[6][11]

Procedure:

  • Cell Seeding:

    • Seed the PEPT1- or PEPT2-expressing HEK293 cells and wild-type HEK293 cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Preparation of Reagents:

    • Prepare the this compound working solution by diluting the stock solution in the transport buffer to the desired final concentrations.

    • If performing an inhibition assay, prepare solutions of the inhibitor in the transport buffer.

  • Uptake Assay:

    • On the day of the experiment, aspirate the cell culture medium from the wells.

    • Wash the cells twice with PBS (or transport buffer at pH 7.4).[6]

    • For inhibition studies, pre-incubate the cells with the inhibitor solution for a specified time (e.g., 10-15 minutes) at 37°C.

    • To initiate the uptake, add the this compound working solution to each well.

    • Incubate the plate at 37°C for a predetermined time course (e.g., 10, 30, 60, 120 minutes).[6]

  • Termination of Uptake and Fluorescence Measurement:

    • To stop the transport, aspirate the this compound solution and immediately wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

    • After the final wash, add a suitable lysis buffer or PBS to the wells.

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMCA (Ex/Em = ~390/480 nm).[6][11]

  • Data Analysis:

    • Subtract the fluorescence values of the wild-type HEK293 cells (background) from the values of the transfected cells.

    • For kinetic analysis, plot the rate of uptake (fluorescence intensity per unit time) against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibition assays, compare the uptake of this compound in the presence and absence of the inhibitor.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_membrane Cell Membrane PEPT PEPT1 / PEPT2 Intracellular Intracellular Space (Neutral pH) Proton_in H+ PEPT->Proton_in Co-transport Substrate_in This compound PEPT->Substrate_in Extracellular Extracellular Space (Acidic pH) Proton_out H+ Proton_out->PEPT Proton Binding Substrate_out This compound Substrate_out->PEPT Substrate Binding

Caption: Proton-coupled transport mechanism of this compound via PEPT1/PEPT2.

G start Seed Cells in 96-well Plate wash1 Wash with PBS start->wash1 add_substrate Add this compound Working Solution wash1->add_substrate incubate Incubate at 37°C add_substrate->incubate wash2 Wash with Cold PBS (3 times) incubate->wash2 measure Measure Intracellular Fluorescence wash2->measure analyze Data Analysis (Km, Vmax, IC50) measure->analyze

Caption: Experimental workflow for a this compound cellular uptake assay.

Conclusion

This compound serves as a robust and versatile fluorescent substrate for the functional characterization of PEPT1 and PEPT2 transporters. Its use in cellular uptake assays allows for the determination of key kinetic parameters and the screening of potential inhibitors, providing invaluable data for drug development and physiological research. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers to effectively utilize this powerful tool in their investigations of peptide and peptidomimetic drug transport.

References

The Discovery and Initial Characterization of D-Ala-Lys-AMCA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: D-Ala-Lys-AMCA is a fluorescently labeled dipeptide that has emerged as a valuable tool for investigating the activity of proton-coupled oligopeptide transporters (PEPTs).[1][2][3][][5] These transporters play a crucial role in the absorption and disposition of di- and tripeptides from dietary protein breakdown, as well as peptidomimetic drugs, in various tissues. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key applications of this compound.

Physicochemical Properties and Data Presentation

This compound is a synthetic molecule consisting of a D-alanine and a lysine residue, with the fluorescent probe 7-amino-4-methylcoumarin-3-acetic acid (AMCA) conjugated to the lysine side chain. This fluorescent modification allows for the sensitive detection and quantification of its transport into cells.

PropertyValueSource
Molecular Formula C21H28N4O6[3][]
Molecular Weight 432.47 g/mol [3][]
CAS Number 375822-19-8[3][]
Appearance Powder[5]
Solubility Soluble in DMSO[3]
Fluorescence Emits blue fluorescence[1][2][3][5]
Excitation Wavelength (Ex) ~390 nm[1]
Emission Wavelength (Em) ~480 nm[1]
Storage Store at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles.[1][2][3]

Mechanism of Action: A Fluorescent Substrate for PEPTs

This compound functions as a substrate for proton-coupled oligopeptide transporters, most notably PEPT1 and PEPT2.[1][2][] The uptake of this compound into cells is an active transport process driven by an inwardly directed proton gradient. This pH-dependent transport mechanism allows for the accumulation of the fluorescent probe inside cells expressing these transporters.[6]

The intensity of the intracellular fluorescence is directly proportional to the transport activity. Consequently, this compound is a valuable tool for:

  • Characterizing the expression and functional activity of PEPT1 and PEPT2 in various cell types and tissues.[1][2][7]

  • Screening and characterizing potential substrates or inhibitors of PEPT transporters.[1][]

  • Visualizing dipeptide transport across cellular membranes.[8]

cluster_membrane Cell Membrane PEPT1/2 PEPT1/PEPT2 Transporter D_Ala_Lys_AMCA_in This compound PEPT1/2->D_Ala_Lys_AMCA_in Translocates H_in H+ PEPT1/2->H_in Translocates Extracellular Extracellular Space (Lower pH) D_Ala_Lys_AMCA_out This compound Intracellular Intracellular Space (Higher pH) D_Ala_Lys_AMCA_out->PEPT1/2 Binds to H_out H+ H_out->PEPT1/2 Co-transport Fluorescence Blue Fluorescence (Ex/Em = 390/480 nm) D_Ala_Lys_AMCA_in->Fluorescence Results in

Mechanism of this compound transport via PEPT1/PEPT2.

Key Experimental Findings

This compound has been utilized in a variety of biological systems to probe the function of peptide transporters.

Cell Line / TissueTransporter(s) StudiedKey FindingsReference(s)
Caco-2 Cells PEPT1This compound is transported into Caco-2 cells.[1][5]
Liver Cancer Cells PEPT1Transport of this compound was observed, suggesting a potential for tumor-targeted drug delivery. The uptake was competitively inhibited by PEPT1 substrates.[1][3][]
Prostate Cancer Cells (LNCaP, PC-3) PEPT1, PEPT2This compound accumulated in LNCaP (high PEPT2 expression) and PC-3 (high PEPT1 expression) cells, but not in DU145 cells with weak PEPT1 expression.[6]
Murine Small Intestine PEPT1This compound was taken up by enterocytes, with decreasing intensity from the villus tip to the base. This uptake was competitively inhibited by cefadroxil, captopril, and glycyl-glutamine.[]
Renal Brush Border Membrane Vesicles PEPT1, PEPT2The related compound β-Ala-Lys-AMCA was shown to be a good substrate for renal peptide transporters.[8][9]

Experimental Protocols

The following provides a generalized methodology for a cell-based fluorescence microscopy assay using this compound. This protocol should be optimized for specific cell types and experimental conditions.

1. Preparation of Stock and Working Solutions:

  • Stock Solution: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[1][2]

  • Storage: Aliquot and store the stock solution at -20°C or -80°C in the dark.[1][2][3]

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 25-150 µM) in pre-warmed serum-free cell culture medium or Phosphate-Buffered Saline (PBS).[1] It is recommended to prepare this solution fresh.

2. Cell Preparation and Staining:

  • Culture cells to the desired confluency on a suitable imaging plate or coverslip.

  • Wash the cells twice with PBS for 5 minutes each time.[1][2]

  • Add the this compound working solution to the cells and incubate at 37°C for 1-3 hours.[1] The optimal incubation time may vary depending on the cell type and transporter expression levels.

3. Imaging:

  • Aspirate the dye working solution.

  • Wash the cells 2-3 times with culture medium for 5 minutes each time to remove extracellular probe.[1][2]

  • Observe the intracellular fluorescence using a fluorescence microscope with appropriate filters for AMCA (Ex/Em = ~390/480 nm).[1][2]

4. Inhibition Assay (Optional):

  • To confirm the specificity of uptake, pre-incubate the cells with a known PEPT inhibitor (e.g., Gly-Sar) before adding the this compound working solution. A reduction in fluorescence intensity compared to the control (without inhibitor) indicates specific transport.[][6]

A Prepare 100 mM This compound Stock in DMSO B Dilute to Working Solution (e.g., 25-150 µM) in Serum-Free Medium/PBS A->B Step 1 D Incubate Cells with Working Solution (37°C, 1-3 hours) B->D Step 3 C Wash Cultured Cells Twice with PBS C->D Step 2 E Aspirate Solution and Wash Cells 2-3 Times with Culture Medium D->E Step 4 F Image with Fluorescence Microscope (Ex/Em = ~390/480 nm) E->F Step 5

General experimental workflow for cell-based this compound uptake assay.

Conclusion

This compound is a well-characterized fluorescent probe that serves as an invaluable tool for studying the functional activity of peptide transporters PEPT1 and PEPT2. Its utility in various cell and tissue models has been demonstrated, providing insights into peptide transport mechanisms and offering a platform for the screening of transporter substrates and inhibitors. The straightforward experimental protocols and robust fluorescent signal make it an accessible and reliable reagent for researchers in cell biology, pharmacology, and drug development.

References

Key research papers on the synthesis of D-Ala-Lys-AMCA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of D-Ala-Lys-AMCA (D-Alanine-Lysine-7-amino-4-methylcoumarin), a fluorescent dipeptide substrate. It is widely utilized in biochemical assays to characterize the activity of enzymes such as the proton-coupled oligopeptide transporter 1 (PEPT1).[1][2][3][][5][6] The synthesis of this and similar fluorescent peptides often involves standard solid-phase peptide synthesis (SPPS) techniques.[7][8][9]

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a multi-step process that combines solid-phase and solution-phase chemistry. The general strategy involves the sequential coupling of amino acids to a solid support, followed by the attachment of the AMCA fluorophore and final cleavage from the resin. Protecting groups are used throughout the synthesis to prevent unwanted side reactions.

A logical and efficient workflow for the synthesis is outlined below:

Synthesis_Workflow cluster_solid_phase Solid-Phase Synthesis cluster_solution_phase Solution-Phase & Cleavage Resin 1. Start with Rink Amide Resin Fmoc_Lys 2. Couple Fmoc-Lys(Boc)-OH Resin->Fmoc_Lys HBTU, DIPEA Fmoc_Deprotection1 3. Fmoc Deprotection Fmoc_Lys->Fmoc_Deprotection1 Piperidine/DMF Fmoc_D_Ala 4. Couple Fmoc-D-Ala-OH Fmoc_Deprotection1->Fmoc_D_Ala HBTU, DIPEA Fmoc_Deprotection2 5. Fmoc Deprotection Fmoc_D_Ala->Fmoc_Deprotection2 Piperidine/DMF AMCA_Coupling 6. Couple AMCA Fmoc_Deprotection2->AMCA_Coupling EDC, NHS Cleavage 7. Cleavage from Resin AMCA_Coupling->Cleavage TFA Cocktail Purification 8. HPLC Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocols

The following protocols are a composite of standard procedures in solid-phase peptide synthesis and are analogous to methods used for creating similar dipeptide conjugates.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-Lys(Boc)-OH

  • Fmoc-D-Ala-OH

  • 7-Amino-4-methylcoumarin (AMCA)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • High-Performance Liquid Chromatography (HPLC) system

Step 1: Resin Swelling

  • Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Wash the resin with DCM (3x) and DMF (3x).

Step 2: Coupling of the First Amino Acid (Fmoc-Lys(Boc)-OH)

  • Dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Add the solution to the resin and shake at room temperature for 2 hours.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 3: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Shake for 10 minutes and drain. Repeat once.

  • Wash the resin with DMF (5x) and DCM (5x).

Step 4: Coupling of the Second Amino Acid (Fmoc-D-Ala-OH)

  • Dissolve Fmoc-D-Ala-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Add the solution to the resin and shake at room temperature for 2 hours.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 5: Fmoc Deprotection

  • Repeat Step 3 to remove the Fmoc group from D-Alanine.

Step 6: Coupling of AMCA

  • Dissolve AMCA (2 eq.), EDC (2 eq.), and NHS (2 eq.) in DMF.

  • Add the solution to the resin and shake overnight at room temperature in the dark.

  • Wash the resin with DMF (5x) and DCM (5x).

Step 7: Cleavage and Deprotection

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Step 8: Purification

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure product and lyophilize to obtain the final this compound as a powder.

Quantitative Data Summary

ParameterExpected ValueMethod of Analysis
Overall Yield 15-30%Gravimetric
Purity >95%HPLC
Molecular Weight 432.47 g/mol Mass Spectrometry
Excitation Wavelength ~390 nmFluorospectrometer
Emission Wavelength ~480 nmFluorospectrometer

Logical Relationships in Synthesis

The synthesis relies on a series of protection and deprotection steps to ensure the correct sequence and modification of the peptide.

Logical_Relationships cluster_protection Protecting Groups cluster_reactions Key Reactions cluster_outcomes Outcomes Fmoc Fmoc Group (α-amine protection) Coupling Peptide Bond Formation Fmoc->Coupling Enables Boc Boc Group (Lysine side-chain protection) Side_Chain_Protection Prevention of Side-Chain Reactions Boc->Side_Chain_Protection Ensures Correct_Sequence Correct Amino Acid Sequence Coupling->Correct_Sequence Leads to Deprotection Protecting Group Removal Deprotection->Coupling Allows next step Final_Product_Formation Formation of this compound Correct_Sequence->Final_Product_Formation Is essential for Side_Chain_Protection->Correct_Sequence Contributes to

Caption: Logical relationships between protecting groups and reactions in the synthesis.

References

The Role of D-Ala-Lys-AMCA in Elucidating Peptide Transport Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent dipeptide D-Ala-Lys-AMCA serves as a valuable tool for investigating the mechanisms of peptide transport, particularly through the proton-coupled oligopeptide transporter 1 (PEPT1). This technical guide provides an in-depth overview of the application of this compound in studying peptide transport, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

This compound is a fluorescent derivative of the dipeptide D-Ala-Lys, conjugated to 7-amino-4-methylcoumarin-3-acetic acid (AMCA). This fluorophore allows for the direct visualization and quantification of its uptake into cells and tissues, making it a powerful probe for characterizing the activity of peptide transporters.[1][2] PEPT1, a member of the solute carrier family 15 (SLC15), is a low-affinity, high-capacity transporter primarily expressed in the small intestine, where it plays a crucial role in the absorption of dietary di- and tripeptides.[3][4] It is also involved in the absorption of various peptidomimetic drugs.[2]

Core Principles of this compound as a PEPT1 Substrate

The utility of this compound in peptide transport studies is based on the following principles:

  • Fluorescence: The AMCA moiety imparts a strong blue fluorescence to the dipeptide (excitation/emission ≈ 390/480 nm), enabling its detection using fluorescence microscopy and spectroscopy.[5]

  • PEPT1-mediated Transport: this compound is recognized and transported by PEPT1. This transport is proton-dependent and can be competitively inhibited by other known PEPT1 substrates.[2]

  • Visualization of Transport Activity: By monitoring the accumulation of fluorescence inside cells or tissues, researchers can qualitatively and quantitatively assess PEPT1 transport activity. This is particularly useful for identifying tissues and cell types that express functional PEPT1 and for screening potential drug candidates that may interact with this transporter.[2][6]

Quantitative Data on Peptide Transporter Substrates

SubstrateTransporterTissue/SystemKm (μM)Vmax (ΔF/min/mg)Reference
β-Ala-Lys-AMCAPEPT1Renal Brush Border Membrane Vesicles (Outer Cortex)783.7 ± 115.72191.2 ± 133.9[7]
β-Ala-Lys-AMCAPEPT2Renal Brush Border Membrane Vesicles (Outer Medulla)93.6 ± 21.9935.8 ± 50.2[7]

Note: The data presented above is for β-Ala-Lys-AMCA and should be considered as an approximation for the kinetic parameters of this compound.

Inhibition of Fluorescent Peptide Uptake

Competitive inhibition studies are crucial for confirming the specificity of this compound transport. The uptake of this fluorescent substrate is inhibited by various known PEPT1 substrates.

Fluorescent SubstrateInhibitorSystemInhibition DetailsReference
This compoundGlycyl-glutamineMurine Small IntestineCompetitive inhibition[2][6]
This compoundCefadroxil (β-lactam antibiotic)Murine Small IntestineCompetitive inhibition[2]
This compoundCaptopril (ACE inhibitor)Murine Small IntestineCompetitive inhibition[2]
β-Ala-Lys-AMCA (100μM)Gly-GlnRenal Brush Border Membrane Vesicles (Outer Cortex - PEPT1)69% inhibition[7]
β-Ala-Lys-AMCA (100μM)Gly-GlnRenal Brush Border Membrane Vesicles (Outer Medulla - PEPT2)80% inhibition[7]

Experimental Protocols

In Vitro this compound Uptake Assay in Caco-2 Cells

This protocol describes a method for visualizing and quantifying the uptake of this compound in the human colon adenocarcinoma cell line, Caco-2, which is a widely used model for the intestinal barrier and expresses PEPT1.

Materials:

  • Caco-2 cells

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4

  • Known PEPT1 inhibitor (e.g., Gly-Gln)

  • Fluorescence microscope with appropriate filter sets (Ex/Em ≈ 390/480 nm) or a fluorescence plate reader

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Passage the cells regularly and seed them onto 24-well plates or chamber slides for the uptake experiment. Allow the cells to differentiate for 18-21 days to form a confluent monolayer with well-developed tight junctions.[8][9]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water) and store it at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in HBSS (pH 6.0) to the desired final concentration (e.g., 25-150 µM).[1]

    • Prepare a solution of a known PEPT1 inhibitor (e.g., 20 mM Gly-Gln) in HBSS (pH 6.0) for the inhibition control.

  • Uptake Assay:

    • Wash the Caco-2 cell monolayers twice with pre-warmed HBSS (pH 7.4).

    • For the experimental group, add the this compound working solution to the cells.

    • For the inhibition control, pre-incubate the cells with the PEPT1 inhibitor solution for 10-15 minutes before adding the this compound working solution (containing the inhibitor).

    • For the negative control, add HBSS (pH 6.0) without this compound.

    • Incubate the plates at 37°C for a specified time (e.g., 10 minutes to 2 hours).[1]

  • Termination of Uptake and Washing:

    • Aspirate the uptake solution.

    • Wash the cells three times with ice-cold HBSS (pH 7.4) to remove extracellular this compound.

  • Visualization and Quantification:

    • Fluorescence Microscopy: Immediately visualize the intracellular fluorescence using a fluorescence microscope. Capture images for qualitative analysis of uptake and cellular localization.

    • Fluorescence Plate Reader: For quantitative analysis, lyse the cells in a suitable buffer (e.g., RIPA buffer) and measure the fluorescence intensity of the lysate using a fluorescence plate reader. Normalize the fluorescence intensity to the protein concentration of the lysate.

Ex Vivo this compound Uptake Assay in Murine Small Intestine

This protocol describes a method for visualizing PEPT1-mediated transport in freshly isolated segments of the murine small intestine.[2][10]

Materials:

  • Mouse small intestine

  • This compound

  • Krebs-Ringer bicarbonate buffer, gassed with 95% O2 / 5% CO2

  • Known PEPT1 inhibitors (e.g., cefadroxil, captopril)

  • Cryostat and embedding medium (e.g., OCT)

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Euthanize a mouse according to approved animal protocols.

    • Immediately excise the small intestine and place it in ice-cold Krebs-Ringer buffer.

    • Cut the intestine into small segments (e.g., 1-2 cm).

  • Uptake Experiment:

    • Place the intestinal segments in Krebs-Ringer buffer containing this compound (e.g., 25 µM) and incubate at 37°C for a specified time (e.g., 10-30 minutes), while continuously gassing the buffer with 95% O2 / 5% CO2.[2]

    • For inhibition studies, pre-incubate some segments with a PEPT1 inhibitor before adding this compound.

    • As a negative control, incubate a segment at 4°C to assess passive diffusion.[2]

  • Tissue Processing:

    • After incubation, wash the segments thoroughly with ice-cold Krebs-Ringer buffer.

    • Embed the tissue segments in OCT compound and freeze them in liquid nitrogen.

    • Cut thin sections (e.g., 10 µm) using a cryostat and mount them on microscope slides.

  • Visualization:

    • Observe the sections under a fluorescence microscope to visualize the localization of this compound uptake in the intestinal villi.

Signaling Pathways and Experimental Workflows

PEPT1 Transport Mechanism

The transport of this compound via PEPT1 is an active process driven by a proton gradient. The transporter couples the influx of the dipeptide with the influx of protons down their electrochemical gradient.

PEPT1_Transport cluster_extracellular Extracellular Space (Lumen) cluster_membrane Apical Membrane cluster_intracellular Intracellular Space (Cytosol) H+ H+ PEPT1 PEPT1 H+->PEPT1 Binds to PEPT1 Dipeptide This compound Dipeptide->PEPT1 Binds to PEPT1 H+_in H+ PEPT1->H+_in Translocates Dipeptide_in This compound PEPT1->Dipeptide_in Translocates

Caption: Proton-coupled transport of this compound via PEPT1.

Downstream Signaling Activated by PEPT1 Substrate Transport

While the direct signaling consequences of this compound transport are not well-characterized, studies have shown that the transport of certain bacterial peptides by PEPT1 can trigger intracellular inflammatory signaling cascades, such as the NF-κB and MAP kinase pathways.[3][11][12] This is particularly relevant in the context of inflammatory bowel disease, where PEPT1 expression is upregulated in the colon.[3]

PEPT1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PEPT1 PEPT1 Bacterial_Peptide Bacterial Peptide PEPT1->Bacterial_Peptide NOD2 NOD2 Bacterial_Peptide->NOD2 Activates IKK IKK Complex NOD2->IKK Activates MAPK_cascade MAP Kinase Cascade NOD2->MAPK_cascade Activates NFkB_complex IκB NF-κB IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Induces AP1 AP-1 MAPK_cascade->AP1 Activates AP1->Gene_Expression Induces Bacterial_Peptide_ext Extracellular Bacterial Peptide Bacterial_Peptide_ext->PEPT1 Transport

Caption: PEPT1-mediated activation of inflammatory signaling pathways.

Experimental Workflow for Studying PEPT1-Mediated Transport

The following diagram outlines a typical experimental workflow for investigating the role of this compound in peptide transport.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., Caco-2) or Tissue Preparation start->cell_culture uptake_assay This compound Uptake Assay cell_culture->uptake_assay inhibition_studies Competitive Inhibition Studies uptake_assay->inhibition_studies visualization Fluorescence Microscopy (Qualitative Analysis) uptake_assay->visualization quantification Fluorescence Quantification (Plate Reader) uptake_assay->quantification inhibition_studies->uptake_assay data_analysis Data Analysis and Interpretation visualization->data_analysis quantification->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for this compound peptide transport studies.

Conclusion

This compound is a versatile and effective tool for the qualitative and quantitative assessment of PEPT1-mediated peptide transport. Its fluorescent properties allow for direct visualization of uptake, making it suitable for a range of in vitro and ex vivo experimental models. While specific kinetic parameters for this compound are yet to be fully elucidated, data from analogous compounds and competitive inhibition studies confirm its utility in characterizing PEPT1 function. Furthermore, understanding the potential downstream signaling consequences of peptide transport through PEPT1 opens up new avenues for research in areas such as intestinal inflammation and drug delivery. This guide provides a comprehensive framework for researchers to effectively utilize this compound in their studies of peptide transport and its physiological and pathological implications.

References

A Technical Guide to D-Ala-Lys-AMCA in Fluorescence Microscopy for Bacterial Cell Wall Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and methodologies for utilizing D-Ala-Lys-AMCA (D-Alanyl-L-Lysyl-7-amino-4-methylcoumarin-3-acetic acid) in fluorescence microscopy. This powerful tool enables the visualization of peptidoglycan synthesis, a fundamental process in bacterial physiology and a key target for antimicrobial drug development.

Introduction to Fluorescent D-Amino Acids (FDAAs)

This compound belongs to a class of molecules known as fluorescent D-amino acids (FDAAs). These probes are invaluable for studying the bacterial cell wall, or peptidoglycan (PG), a unique and essential macromolecule that provides structural integrity and shape to most bacteria.[1][2] The core principle behind FDAAs is their ability to be metabolically incorporated into the PG during its synthesis, effectively tagging sites of new cell wall growth with a fluorescent marker.[1] This allows for the direct visualization of PG dynamics in living bacteria with minimal perturbation.[1]

Mechanism of this compound Incorporation into Peptidoglycan

The incorporation of this compound into the bacterial cell wall is not a random process but is mediated by the enzymes responsible for PG synthesis and remodeling. The primary mechanism involves the activity of transpeptidases, also known as penicillin-binding proteins (PBPs), and in some bacteria, L,D-transpeptidases (Ldts).[3][4]

These enzymes recognize the D-alanine moiety of the probe and incorporate it into the peptide side chains of the peptidoglycan. This process typically occurs in the periplasmic space (in Gram-negative bacteria) or on the outer surface of the cytoplasmic membrane (in Gram-positive bacteria).[5][6] The incorporation is a result of the inherent promiscuity of these enzymes, which can accept unnatural D-amino acid substrates.

It is important to note that for single D-amino acid probes, the incorporation is primarily an extracytoplasmic event and does not involve the cytoplasmic precursor synthesis pathway.[5][6] This specificity makes FDAAs excellent reporters of PG cross-linking and remodeling activities.

G Mechanism of this compound Incorporation into Peptidoglycan cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Surface Lipid_II_Synthesis Lipid II Synthesis (UDP-MurNAc-pentapeptide) Lipid_II Lipid II Lipid_II_Synthesis->Lipid_II Translocation Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylation PBP Transpeptidase (PBP/Ldt) Growing_PG->PBP Binds Labeled_PG Fluorescently Labeled Peptidoglycan PBP->Labeled_PG Incorporation via Transpeptidation DAlaLysAMCA This compound DAlaLysAMCA->PBP Binds

Figure 1. Incorporation of this compound into the bacterial peptidoglycan via transpeptidase activity.

Quantitative Data and Spectral Properties

For successful fluorescence microscopy, understanding the spectral properties and optimal working conditions of this compound is crucial.

ParameterValueReference
Fluorophore AMCA (7-amino-4-methylcoumarin-3-acetic acid)[7]
Excitation Wavelength (λex) ~350 nm[8]
Emission Wavelength (λem) ~450 nm[8]
Color Blue[8]
Typical Working Concentration 0.1 - 1 mM (empirical optimization recommended)[4]
Typical Incubation Time 30 seconds to several generations (application-dependent)[1]

Note: The optimal concentration and incubation time can vary significantly between bacterial species and experimental goals (e.g., pulse-labeling versus long-term labeling). It is highly recommended to perform a titration experiment to determine the best conditions for your specific application.

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolve this compound powder in sterile, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

General Protocol for Bacterial Labeling

This protocol provides a general framework for labeling both Gram-positive and Gram-negative bacteria.

  • Bacterial Culture: Grow the bacterial species of interest in appropriate liquid culture medium to the desired growth phase (e.g., exponential phase).

  • Labeling:

    • Dilute the this compound stock solution directly into the bacterial culture to the desired final concentration (e.g., 250 µM).

    • Incubate the culture under normal growth conditions (e.g., 37°C with shaking) for the desired labeling period. This can range from a few minutes for "pulse" labeling to several hours for uniform cell wall staining.

  • Washing (Optional but Recommended):

    • Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 3 minutes).

    • Discard the supernatant containing the excess probe.

    • Resuspend the cell pellet in fresh, pre-warmed growth medium or a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Repeat the washing step 2-3 times to reduce background fluorescence.

  • Fixation (Optional):

    • If fixation is required for downstream applications, resuspend the final cell pellet in a suitable fixative (e.g., 4% paraformaldehyde in PBS or cold 70% ethanol).

    • Incubate for the appropriate time (e.g., 15-30 minutes at room temperature).

    • Wash the fixed cells with PBS to remove the fixative.

  • Microscopy:

    • Resuspend the final cell pellet (live or fixed) in a small volume of PBS or mounting medium.

    • Mount the cells on a microscope slide or in a suitable imaging chamber.

    • Image the cells using a fluorescence microscope equipped with a UV filter set (e.g., DAPI or AMCA filter cube).

G Experimental Workflow for Bacterial Labeling with this compound Start Start Culture Grow Bacterial Culture Start->Culture Add_Probe Add this compound to Culture Culture->Add_Probe Incubate Incubate (Pulse or Continuous Labeling) Add_Probe->Incubate Centrifuge Pellet Cells by Centrifugation Incubate->Centrifuge Wash Wash with Fresh Medium/Buffer (2-3x) Centrifuge->Wash Fix Optional: Fix Cells (e.g., PFA, Ethanol) Wash->Fix Mount Mount on Slide Wash->Mount For live cells Fix->Mount If fixed Image Fluorescence Microscopy (UV Excitation) Mount->Image End End Image->End

Figure 2. A generalized workflow for labeling bacterial cells with this compound.

Advanced Applications: Pulse-Chase Labeling

A powerful application of FDAAs is in pulse-chase experiments to visualize the spatial and temporal dynamics of cell wall synthesis. This involves sequentially labeling a bacterial population with different colored FDAAs. For instance, a culture can be first "pulsed" with this compound (blue fluorescence) and then "chased" with a green or red fluorescent D-amino acid. This allows for the visualization of older versus newer zones of peptidoglycan synthesis.

G Concept of Pulse-Chase Labeling with FDAAs Start Bacterial Population (Unlabeled) Pulse Pulse with This compound (Blue Probe) Start->Pulse Wash1 Wash away excess Blue Probe Pulse->Wash1 Chase Chase with a Red FDAA Wash1->Chase Wash2 Wash and Image Chase->Wash2 Result Result: Older PG is Blue Newer PG is Red Wash2->Result

Figure 3. Logical flow of a pulse-chase experiment using two different colored FDAAs.

Considerations and Best Practices

  • Photobleaching: AMCA, like many blue fluorophores, can be susceptible to photobleaching. It is advisable to use an anti-fade mounting medium and minimize the exposure of the sample to the excitation light.[8]

  • Cell Permeability: For Gram-negative bacteria, the outer membrane can be a barrier to some probes. The small size of this compound generally allows for good penetration, but this may need to be empirically verified for specific species.

  • Toxicity: While FDAAs are generally considered non-toxic at working concentrations, it is good practice to assess any potential impact on bacterial growth rates, especially for long-term labeling experiments.

  • Controls: Always include an unlabeled control sample to assess the level of autofluorescence from your bacterial species under the imaging conditions used.

Conclusion

This compound and other fluorescent D-amino acids are powerful tools for the in-situ labeling and visualization of bacterial peptidoglycan synthesis. By understanding the principles of their incorporation and following optimized protocols, researchers can gain valuable insights into bacterial growth, cell division, and the effects of antimicrobial compounds on cell wall integrity. This technical guide provides a foundational framework for the successful application of this compound in microbiological research and drug discovery.

References

Commercial suppliers and availability of D-Ala-Lys-AMCA for research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Commercial Availability, and Research Applications of a Key Fluorescent Peptide Transporter Substrate

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of D-Ala-Lys-AMCA, a fluorescent dipeptide derivative widely used to study the activity of proton-coupled oligopeptide transporters (PEPTs). This document details its commercial availability, key chemical and physical properties, and established experimental protocols for its use in cell-based assays.

Introduction to this compound

This compound is a fluorescently labeled dipeptide consisting of D-Alanine and L-Lysine, with the fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) conjugated to the lysine side chain. It serves as a specific substrate for PEPT1, a transporter protein predominantly expressed in the small intestine and, as recent studies have shown, also in certain cancer cells, including hepatocarcinoma.[1][2] Its fluorescence (excitation/emission ≈ 390/480 nm) allows for the direct visualization and quantification of its uptake into cells, making it an invaluable tool for characterizing PEPT1 expression and function.[3][4]

Commercial Availability and Supplier Information

This compound is readily available from several commercial suppliers, typically for research use only. It is often supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to improve solubility and stability. Researchers should always refer to the supplier's specific product datasheet and certificate of analysis for the most accurate and up-to-date information.

SupplierProduct NameCAS NumberPurityAvailable Forms
TargetMol This compound375822-19-8Information not readily availableTFA salt[5]
MedchemExpress This compound375822-19-898.77%Hydrochloride[3]
Biosynth This compound375822-19-8Information not readily availableStandard form
AbMole This compound375822-19-8>98%Standard form
GlpBio This compound375822-19-8>98.00%Hydrochloride[6][7]
BOC Sciences This compound375822-19-8>98%Standard form[]

Physicochemical and Handling Properties

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

PropertyValueSource
Molecular Formula C₂₁H₂₈N₄O₆[]
Molecular Weight 432.47 g/mol []
Excitation Wavelength ~390 nm[3]
Emission Wavelength ~480 nm[3]
Solubility Soluble in DMSO and water. For the hydrochloride salt, solubility in water is reported as 100 mg/mL and in DMSO as 14.71 mg/mL.[2][6][2][6]
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[9][9]

Mechanism of Action: PEPT1-Mediated Transport

This compound is transported into cells via the proton-coupled oligopeptide transporter 1 (PEPT1). This process is an active transport mechanism that relies on an inwardly directed proton gradient across the cell membrane. The influx of protons down their electrochemical gradient drives the uptake of the dipeptide into the cytoplasm.

PEPT1_Transport cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) PEPT1 PEPT1 Transporter D-Ala-Lys-AMCA_in This compound PEPT1->D-Ala-Lys-AMCA_in Cotransport H_plus_in H+ PEPT1->H_plus_in Cotransport This compound This compound This compound->PEPT1 Binding H_plus_out H+ H_plus_out->PEPT1 Binding

Caption: PEPT1-mediated cotransport of this compound and protons.

Experimental Protocols

The following are generalized protocols for utilizing this compound in cell-based uptake assays. These should be optimized for specific cell lines and experimental conditions.

Preparation of Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to make a 10 mM stock solution. For example, for the hydrochloride salt (MW: 468.93 g/mol ), dissolve 4.69 mg in 1 mL of DMSO. Aliquot and store at -20°C or -80°C.[3]

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 25-150 µM) in a pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[3][4] Protect the working solution from light.

Cellular Uptake Assay in Adherent Cells (e.g., Caco-2, HepG2)

This protocol is adapted from methodologies described for studying PEPT1 function in intestinal and liver cancer cell lines.[1][2]

  • Cell Seeding: Seed cells in a suitable format (e.g., 24-well or 96-well plates, or on chamber slides) at a density that will result in a confluent monolayer on the day of the experiment. For Caco-2 cells, this typically requires a 21-day culture period to allow for differentiation and polarization.[10]

  • Cell Washing: On the day of the assay, gently wash the cell monolayer twice with pre-warmed PBS or HBSS to remove any residual culture medium.[3]

  • Incubation with this compound: Add the this compound working solution to the cells and incubate at 37°C for a specified period (e.g., 10 minutes to 2 hours).[3][4] The optimal incubation time should be determined empirically.

  • Termination of Uptake: To stop the uptake, aspirate the working solution and immediately wash the cells three times with ice-cold PBS.

  • Visualization and Quantification:

    • Fluorescence Microscopy: Add fresh PBS or a suitable imaging buffer to the cells and visualize the intracellular fluorescence using a fluorescence microscope equipped with a filter set appropriate for AMCA (Ex/Em ≈ 390/480 nm).[3]

    • Plate Reader Quantification: For a quantitative assessment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer). Transfer the lysate to a black 96-well plate and measure the fluorescence intensity using a microplate reader. Normalize the fluorescence signal to the total protein concentration of the lysate.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Prepare 10 mM this compound stock solution in DMSO C Prepare working solution (e.g., 50 µM in HBSS) A->C B Culture cells to confluency (e.g., Caco-2 for 21 days) D Wash cells twice with warm PBS B->D E Incubate cells with This compound working solution (37°C, 30 min) C->E D->E F Stop uptake by washing 3x with ice-cold PBS E->F G Visualize uptake with fluorescence microscopy F->G H Lyse cells and measure fluorescence with plate reader F->H I Normalize fluorescence to protein concentration H->I

Caption: Workflow for a cell-based this compound uptake assay.

Conclusion

This compound is a versatile and indispensable tool for researchers investigating the function of peptide transporters, particularly PEPT1. Its commercial availability from multiple suppliers and its well-characterized fluorescent properties facilitate its use in a variety of experimental settings. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in cell-based assays to explore nutrient uptake, drug delivery, and the role of peptide transporters in health and disease. Researchers are encouraged to consult the cited literature and supplier-specific documentation for further details and to optimize protocols for their specific research needs.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with D-Ala-Lys-AMCA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Live-cell imaging of bacteria is a critical tool for understanding fundamental processes such as cell growth, division, and the effects of antimicrobial agents. Fluorescent D-amino acids (FDAAs) are powerful probes that enable the visualization of bacterial cell wall synthesis in real-time.[1][2] These molecules are incorporated into the peptidoglycan (PG) layer by penicillin-binding proteins (PBPs) during the cell wall's natural synthesis and remodeling processes.[3]

D-Ala-Lys-AMCA is a dipeptide probe consisting of D-Alanine and L-Lysine, with the blue fluorescent dye AMCA (Aminomethylcoumarin Acetate) conjugated to the lysine side chain. This probe is recognized by the bacterial transpeptidases that crosslink peptide stems in the peptidoglycan, leading to covalent labeling of areas with active cell wall synthesis.[3] This application note provides a comprehensive guide for using this compound for live-cell imaging of bacteria, including detailed protocols, data presentation, and workflow diagrams.

Principle of the Method

The bacterial cell wall is primarily composed of peptidoglycan, a polymer of sugars and amino acids that forms a mesh-like layer outside the plasma membrane.[1][4] The final step in PG synthesis involves the cross-linking of adjacent peptide side chains, a reaction catalyzed by D,D-transpeptidases, commonly known as penicillin-binding proteins (PBPs).[3][5]

This compound mimics the terminal D-Ala-D-Ala motif of the pentapeptide PG precursor. PBPs recognize this probe and incorporate it into the peptide side chain, releasing the terminal D-Alanine in the process. This results in the covalent attachment of the AMCA fluorophore to the bacterial cell wall, allowing for direct visualization of PG synthesis sites. The intensity of the fluorescent signal can also correlate with the metabolic activity and growth rate of the bacteria.[6][7]

Peptidoglycan Synthesis and FDAA Incorporation Pathway

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic steps UDP_NAM_Penta UDP-NAM-Pentapeptide (precursor) UDP_NAM->UDP_NAM_Penta Ligation of amino acids Lipid_I Lipid I UDP_NAM_Penta->Lipid_I Transfer to Bactoprenol Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Flipper Flipper (MurJ) Lipid_II->Flipper PG_Chain Growing Peptidoglycan Chain Flipper->PG_Chain Translocation PBP_TP PBP (Transpeptidase) PG_Chain->PBP_TP Transglycosylation (Polymerization) Labeled_PG AMCA-Labeled Peptidoglycan PBP_TP->Labeled_PG Transpeptidation (Cross-linking) DALK_AMCA This compound DALK_AMCA->PBP_TP Incorporation

Caption: Mechanism of this compound incorporation into the bacterial cell wall.

Quantitative Data Summary

This section summarizes the key properties of the AMCA fluorophore and provides representative data for a typical labeling experiment. Actual results will vary depending on the bacterial species, growth conditions, and imaging setup.

Table 1: Properties of AMCA Fluorophore
PropertyValueReference
Excitation Maximum (Ex)~350 nm[8]
Emission Maximum (Em)~450 nm[8][9]
Molar Extinction Coefficient~19,000 cm⁻¹M⁻¹[10]
Recommended ExcitationMercury Lamp, UV Laser[8]
Recommended Filter SetUV (e.g., DAPI filter set)[8]
Key CharacteristicsLarge Stokes Shift, pH-independent fluorescence (pH 4-10), Prone to photobleaching[8][9]
Table 2: Representative Experimental Parameters & Results
ParameterGram-Negative (e.g., E. coli)Gram-Positive (e.g., B. subtilis)Notes
Probe Concentration 50 - 500 µM50 - 500 µMOptimal concentration should be determined empirically.
Incubation Time 5 - 30 minutes5 - 30 minutesFor log-phase cells. Shorter times for pulse-labeling.
Signal-to-Background > 5> 8Gram-positives often show brighter labeling due to thicker PG layer.
Photostability ModerateModerateUse of an anti-fade mounting medium is highly recommended.[8]

Experimental Protocols

This protocol provides a step-by-step guide for labeling both Gram-negative and Gram-positive bacteria with this compound for live-cell fluorescence microscopy.

Materials and Reagents
  • This compound probe

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., LB, TSB)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Glass slides and coverslips

  • Agarose for mounting pads

  • Anti-fade mounting medium (optional, but recommended)[8]

Protocol: Step-by-Step Labeling and Imaging
  • Preparation of Stock Solution:

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Bacterial Culture Preparation:

    • Inoculate 5 mL of the appropriate growth medium with a single colony of the desired bacterial strain.

    • Incubate overnight at the optimal growth temperature with shaking.

    • The following day, back-dilute the overnight culture 1:100 into fresh, pre-warmed medium.

    • Grow the culture to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.3-0.6).

  • Labeling of Bacteria:

    • Add this compound stock solution directly to the log-phase culture to achieve the desired final concentration (start with a titration from 50 µM to 500 µM).

    • Continue to incubate the culture under normal growth conditions for a duration of 5 to 30 minutes. For pulse-chase experiments, a very short incubation (e.g., 1-5 minutes) is recommended.

  • Washing:

    • Harvest 1 mL of the labeled culture by centrifugation at 5,000 x g for 3 minutes.

    • Carefully remove the supernatant.

    • Resuspend the cell pellet in 1 mL of fresh PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to thoroughly remove unbound probe, which is crucial for reducing background fluorescence.

  • Slide Preparation and Imaging:

    • Prepare a 1.5% agarose pad by melting agarose in PBS and pipetting a small drop onto a glass slide, then pressing another slide on top to create a flat surface.

    • After the final wash, resuspend the bacterial pellet in a small volume of PBS (e.g., 20-50 µL).

    • Spot 1-2 µL of the concentrated cell suspension onto the agarose pad.

    • Allow the spot to dry slightly, then cover with a coverslip and seal the edges with nail polish to prevent evaporation.

    • Image the cells immediately using a fluorescence microscope equipped with a UV excitation source and a DAPI filter set.

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure times.[11]

Experimental Workflow Diagram

Experimental_Workflow Culture 1. Prepare Bacterial Culture (Grow to mid-log phase) Label 2. Add this compound (Incubate 5-30 min) Culture->Label Wash 3. Wash Cells (3x with PBS) Label->Wash Mount 4. Mount on Agarose Pad Wash->Mount Image 5. Fluorescence Microscopy (UV Excitation) Mount->Image Analyze 6. Image Analysis Image->Analyze

Caption: Step-by-step experimental workflow for bacterial labeling.

Troubleshooting and Considerations

  • No or Weak Signal:

    • Increase probe concentration or incubation time.

    • Ensure bacteria are in an active growth phase. Stationary phase cells will show little to no incorporation.

    • Verify the filter set and excitation source are appropriate for AMCA.

  • High Background:

    • Ensure thorough washing to remove all unbound probe.

    • Image in a clean, low-fluorescence medium like PBS.

    • Check if the growth medium itself is autofluorescent.

  • Photobleaching:

    • AMCA is known to fade rapidly.[8] Use a neutral density filter to reduce excitation intensity.

    • Minimize exposure times and the duration of illumination.

    • Use an anti-fade reagent in the mounting media.

  • Cell Viability:

    • High concentrations of the probe or DMSO may affect cell viability. Perform a control experiment to assess growth rates in the presence of the probe at the working concentration.

By following this detailed guide, researchers can effectively utilize this compound to visualize the dynamic process of cell wall synthesis in a wide range of bacterial species, providing valuable insights into bacterial physiology and potential targets for drug development.

References

Application Notes and Protocols for Optimal Fluorescence Signal using D-Ala-Lys-AMCA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ala-Lys-AMCA is a fluorescently labeled dipeptide that serves as a valuable tool in biological research, primarily as a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1).[1][2][3][4][5][6] Its intrinsic blue fluorescence upon uptake into cells allows for the characterization of PEPT1 activity, making it a useful probe for studying nutrient transport and for the development of drugs targeting this transporter. This document provides detailed application notes and protocols for determining the optimal concentration of this compound to achieve a robust and reliable fluorescence signal in various experimental settings.

Physicochemical Properties and Spectral Data

This compound is labeled with 7-amino-4-methylcoumarin-3-acetic acid (AMCA), a blue fluorescent dye. The key spectral properties are summarized below.

ParameterValueReference
Excitation Wavelength (Ex)381-450 nm (Optimal ~390 nm)[1][2]
Emission Wavelength (Em)451-495 nm (Optimal ~480 nm)[1][2]
AppearanceBlue fluorescence[1][2][3][4][5]
Stock Solution Preparation100 mM in ddH₂O or DMSO[1][2]
Storage-20°C or -80°C in the dark, aliquoted to avoid repeated freeze-thaw cycles.[1][2][4]

Signaling Pathway: PEPT1-Mediated Uptake

This compound is transported into cells by the proton-coupled oligopeptide transporter 1 (PEPT1). This process is an active transport mechanism that relies on an inwardly directed proton gradient. The accumulation of this compound inside the cell results in a detectable fluorescent signal that is proportional to the transporter activity.

PEPT1_Transport PEPT1-Mediated Uptake of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Ala-Lys-AMCA_ext This compound PEPT1 PEPT1 Transporter D-Ala-Lys-AMCA_ext->PEPT1 Binds to H_ext H+ H_ext->PEPT1 Co-transport D-Ala-Lys-AMCA_int This compound (Fluorescent Signal) PEPT1->D-Ala-Lys-AMCA_int Translocates H_int H+ PEPT1->H_int Translocates Optimization_Workflow Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 100 mM Stock Solution B Seed Cells in Multi-well Plate C Prepare Serial Dilutions of this compound B->C D Wash Cells with PBS C->D E Incubate Cells with Working Solutions (37°C, 1-2h) D->E F Wash Cells to Remove Excess Dye E->F G Image with Fluorescence Microscope (Ex/Em 390/480 nm) F->G H Quantify Fluorescence Intensity G->H I Plot Intensity vs. Concentration H->I J Determine Optimal Concentration I->J

References

Application Notes and Protocols for Competitive Inhibition Assay Using D-Ala-Lys-AMCA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are crucial for the absorption and reabsorption of di- and tripeptides in the intestine and kidneys, respectively.[1] They also play a significant role in the pharmacokinetics of various peptidomimetic drugs, including certain antibiotics, ACE inhibitors, and antiviral agents. Consequently, identifying and characterizing compounds that interact with these transporters is of high interest in drug discovery and development. D-Ala-Lys-AMCA is a fluorescent dipeptide that serves as a substrate for PEPT1 and PEPT2, emitting a blue fluorescence upon excitation.[2] This property makes it a valuable tool for studying the function and inhibition of these transporters.

This document provides a detailed protocol for performing a competitive inhibition assay using this compound to determine the inhibitory potency of test compounds against peptide transporters. The assay is based on the principle that a test compound that binds to the transporter will compete with this compound for uptake into cells, leading to a decrease in intracellular fluorescence.

Principle of the Assay

The competitive inhibition assay measures the ability of a test compound to inhibit the uptake of the fluorescent substrate this compound into cells expressing the peptide transporter of interest (e.g., PEPT1). In the absence of an inhibitor, this compound is actively transported into the cells, resulting in a high intracellular fluorescence signal. When a competitive inhibitor is present, it binds to the transporter, thereby reducing the amount of this compound that can be transported into the cells. This results in a dose-dependent decrease in the fluorescence signal. The concentration of the test compound that inhibits 50% of the this compound uptake (IC50) can then be calculated to quantify its inhibitory potency.

Data Presentation

The inhibitory activity of various compounds against PEPT1-mediated uptake of a fluorescent substrate is summarized in the table below. IC50 values represent the concentration of the inhibitor required to reduce the substrate uptake by 50%.

CompoundTarget TransporterFluorescent SubstrateCell LineIC50 Value (µM)
LosartanPEPT1Gly-SarCHO-hPepT1-M537.0 ± 4.8
Gly-ProPEPT1Gly-SarCHO-hPepT1-M5196 ± 41
OctreotidePEPT1Gly-SarCHO-hPepT1-M54200 ± 1600
PasireotidePEPT1Gly-SarCHO-hPepT1-M5530 ± 110
Lys[Z(NO2)]-ProPEPT1Radiolabeled dipeptidesCaco-2~5-10 (Ki)
Glycyl-sarcosine (Gly-Sar)PEPT1This compoundCaco-2Not explicitly quantified in the provided search results, but is a known substrate and competitive inhibitor.
CefadroxilPEPT1This compoundMurine small intestineNot explicitly quantified in the provided search results, but is a known competitive inhibitor.[3]
CaptoprilPEPT1This compoundMurine small intestineNot explicitly quantified in the provided search results, but is a known competitive inhibitor.[3]

Experimental Protocols

Materials and Reagents
  • This compound (CAS 375822-19-8)

  • Cell line expressing the target peptide transporter (e.g., Caco-2 cells, which endogenously express PEPT1, or a cell line overexpressing PEPT1 like CHO-hPepT1 or MDCK-rPepT1).[4][5]

  • Cell culture medium (e.g., DMEM for Caco-2 cells)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Test compounds and known inhibitors (e.g., Gly-Sar, Losartan)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader (Excitation: ~350-390 nm, Emission: ~450-480 nm)[2]

  • CO2 incubator (37°C, 5% CO2)

Cell Culture and Seeding
  • Culture the selected cell line in the appropriate complete culture medium supplemented with FBS and antibiotics in a CO2 incubator.

  • For the assay, detach the cells using Trypsin-EDTA and seed them in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment. For Caco-2 cells, this may require seeding 2-3 days prior to the assay.

Assay Protocol
  • Prepare Test Compound Solutions:

    • Prepare stock solutions of the test compounds and known inhibitors in DMSO.

    • On the day of the experiment, prepare serial dilutions of the compounds in an appropriate assay buffer (e.g., PBS or a transport buffer). The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid cellular toxicity.

  • Perform the Inhibition Assay:

    • Remove the culture medium from the 96-well plate and wash the cell monolayer twice with warm PBS.[2]

    • Add the diluted test compounds or control solutions (vehicle control, positive control inhibitor) to the respective wells.

    • Prepare the this compound working solution in the assay buffer at a concentration close to its Km value for the transporter, if known. A typical starting concentration is 25 µM.[2]

    • Add the this compound working solution to all wells.

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-60 minutes).[2] This incubation time should be within the linear range of substrate uptake.

  • Fluorescence Measurement:

    • After incubation, aspirate the assay solution from the wells.

    • Wash the cells three times with ice-cold PBS to remove extracellular fluorescent substrate.

    • Add a final volume of PBS or a suitable lysis buffer to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation at approximately 350-390 nm and emission at 450-480 nm.

Data Analysis
  • Subtract the background fluorescence (wells with cells but no this compound).

  • Normalize the data by expressing the fluorescence in each well as a percentage of the fluorescence in the vehicle control wells (100% uptake).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value for each test compound.

Mandatory Visualizations

Signaling Pathway/Experimental Workflow Diagram

Competitive_Inhibition_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis culture Culture PEPT1-expressing cells (e.g., Caco-2) seed Seed cells in a 96-well plate culture->seed wash_cells Wash cell monolayer with PBS seed->wash_cells Allow cells to form a monolayer prepare_compounds Prepare serial dilutions of test compounds add_compounds Add test compounds to wells prepare_compounds->add_compounds wash_cells->add_compounds add_substrate Add this compound (fluorescent substrate) add_compounds->add_substrate incubate Incubate at 37°C add_substrate->incubate wash_cells_2 Wash cells to remove extracellular substrate incubate->wash_cells_2 read_fluorescence Measure intracellular fluorescence wash_cells_2->read_fluorescence normalize_data Normalize data to vehicle control read_fluorescence->normalize_data plot_data Plot % Inhibition vs. [Compound] normalize_data->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Workflow for a competitive inhibition assay using this compound.

Logical Relationship Diagram

Competitive_Inhibition_Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present transporter PEPT1 Transporter cell_interior Cell Interior transporter->cell_interior Transports Substrate no_fluorescence Low Fluorescence transporter->no_fluorescence Inhibited Transport substrate This compound (Fluorescent Substrate) substrate->transporter Binds & Transported inhibitor Test Compound (Inhibitor) inhibitor->transporter Binds & Competes fluorescence High Fluorescence cell_interior->fluorescence Leads to

Caption: Principle of competitive inhibition of this compound uptake.

References

Application Notes: High-Throughput Screening for PEPT1 Inhibitors Using the Fluorescent Substrate D-Ala-Lys-AMCA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The human proton-coupled oligopeptide transporter 1 (PEPT1), also known as Solute Carrier Family 15 Member 1 (SLC15A1), is predominantly expressed on the apical membrane of intestinal epithelial cells.[1][2] It plays a crucial role in the absorption of di- and tripeptides from dietary protein digestion.[1] Beyond its physiological role, PEPT1 is a key transporter for various peptidomimetic drugs, including β-lactam antibiotics, angiotensin-converting enzyme (ACE) inhibitors, and the antiviral prodrug valacyclovir.[2][3] Consequently, identifying compounds that interact with PEPT1 is vital in drug development for enhancing the oral bioavailability of new therapeutics or for understanding potential drug-drug interactions.

This application note describes a robust, cell-based fluorescence assay for screening and characterizing PEPT1 inhibitors. The assay utilizes D-Ala-Lys-AMCA, a fluorescent dipeptide derivative that is a known substrate for PEPT1.[4] The underlying principle is based on competitive inhibition: in the presence of an inhibitor, the uptake of this compound into cells expressing PEPT1 is reduced, leading to a quantifiable decrease in intracellular fluorescence. This method is suitable for high-throughput screening (HTS) and provides a reliable platform for identifying novel PEPT1 inhibitors.

Quantitative Data

Table 1: Properties of the Fluorescent PEPT1 Substrate this compound

This table summarizes the key chemical and spectral properties of this compound.

PropertyValueReference
Full NameD-Alanine-Lysine-7-Amino-4-methylcoumarin-3-acetic acidN/A
Molecular FormulaC₂₁H₂₈N₄O₆N/A
FunctionFluorescent Substrate for PEPT1[4]
Excitation (Ex)~390 nm[4]
Emission (Em)~480 nm[4]
SolubilitySoluble in DMSO and water[4]
Table 2: Kinetic Parameters of a Fluorescent PEPT1 Substrate

The following data for the similar substrate β-Ala-Lys-AMCA was determined in brush border membrane vesicles (BBMV-OC) isolated from the renal outer cortex, a model system for PEPT1. This provides an example of the transporter's affinity and capacity for this class of fluorescent probes.

ParameterValueReference
Kₘ (Michaelis Constant)783.7 ± 115.7 µM[5][6]
Vₘₐₓ (Maximum Velocity)2191.2 ± 133.9 ΔF/min/mg[5][6]
Table 3: Inhibition of PEPT1-Mediated Transport in Caco-2 Cells

The following IC₅₀ and Kᵢ values were determined for known PEPT1 inhibitors using a competitive uptake assay with the substrate Glycyl-Sarcosine (Gly-Sar) in Caco-2 cells, a standard model for intestinal PEPT1 transport.[7][8][9][10] These compounds can serve as positive controls in a this compound screening assay.

InhibitorIC₅₀ (µM)Kᵢ (µM)Reference
Losartan45.1 ± 15.844[7]
Gly-Pro257 ± 28250[7]
Valaciclovir894 ± 309874[7]

Experimental Protocols

Cell-Based Assay for Screening PEPT1 Inhibitors

This protocol details a method for measuring the inhibition of this compound uptake in Caco-2 cells, a human colon adenocarcinoma cell line that endogenously expresses PEPT1.

1. Materials and Reagents

  • Cells: Caco-2 cells.

  • Fluorescent Substrate: this compound, 10 mM stock in DMSO.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids.

  • Assay Buffer (MES Buffer, pH 6.0): 50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.81 mM MgSO₄, 0.5 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 0.42 mM NaHCO₃, 5.54 mM glucose. Adjust pH to 6.0.[7] PEPT1 transport is proton-coupled and optimal in a slightly acidic environment.[11]

  • Test Compounds: Serial dilutions of potential inhibitors in MES Buffer.

  • Positive Control: Losartan or Gly-Pro prepared in MES Buffer.

  • Plates: 96-well, black, clear-bottom cell culture plates.

  • Instrumentation: Fluorescence plate reader or fluorescence microscope.

2. Cell Culture and Seeding

  • Culture Caco-2 cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed Caco-2 cells into 96-well black, clear-bottom plates at a density of 6.25 x 10⁴ cells/cm².[7]

  • Allow cells to grow and differentiate for at least 7 days post-confluence to ensure adequate PEPT1 expression.[7] Change the culture medium every 2-3 days.

3. PEPT1 Inhibition Assay Procedure

  • Prepare Cells: On the day of the assay, gently aspirate the culture medium from each well. Wash the cell monolayers twice with 100 µL/well of pre-warmed (37°C) MES Buffer (pH 6.0).

  • Inhibitor Pre-incubation: Add 50 µL of MES Buffer containing the desired concentration of the test compound or positive control to each well. For negative control wells (maximum uptake), add 50 µL of MES Buffer only.

  • Incubate the plate at 37°C for 10-20 minutes.

  • Initiate Uptake: Prepare a 2X working solution of this compound in MES Buffer. A final concentration between 25-50 µM is recommended.[4] Add 50 µL of the 2X this compound solution to all wells, bringing the total volume to 100 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Terminate Uptake: Terminate the transport by rapidly aspirating the solution from the wells. Immediately wash the cells three times with 150 µL/well of ice-cold MES Buffer to remove extracellular substrate.

  • Cell Lysis & Measurement: Add 100 µL of cell lysis buffer (e.g., RIPA buffer) to each well and incubate for 10 minutes on a shaker to ensure complete lysis.

  • Measure the intracellular fluorescence using a plate reader with excitation set to ~390 nm and emission to ~480 nm.

4. Data Analysis

  • Subtract Background: Subtract the average fluorescence signal from wells without cells (blank) from all experimental wells.

  • Calculate Percent Inhibition: Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min)] * 100

    • Signal_Inhibitor: Fluorescence in the presence of the test compound.

    • Signal_Max: Fluorescence of cells with this compound only (negative control).

    • Signal_Min: Fluorescence of cells in the presence of a saturating concentration of a known inhibitor (e.g., 50 mM Gly-Pro).

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces PEPT1 activity by 50%.

Visualizations

PEPT1_Inhibitor_Screening_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis p1 Seed Caco-2 Cells in 96-Well Plate p2 Culture & Differentiate Cells (≥7 days) p1->p2 a1 Wash Cells with MES Buffer (pH 6.0) p2->a1 a2 Pre-incubate with Test Compounds / Controls a1->a2 a3 Add this compound Substrate a2->a3 a4 Incubate at 37°C (30-60 min) a3->a4 a5 Terminate Uptake & Wash with Ice-Cold Buffer a4->a5 d1 Lyse Cells & Read Fluorescence (Ex: 390 nm, Em: 480 nm) a5->d1 d2 Calculate Percent Inhibition d1->d2 d3 Plot Dose-Response Curve & Determine IC50 d2->d3

Caption: Workflow for PEPT1 inhibitor screening using this compound.

References

Application Notes and Protocols: D-Ala-Lys-AMCA in Drug-Peptide Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ala-Lys-AMCA is a fluorescently labeled dipeptide that serves as a valuable tool in biochemical and pharmaceutical research. Its intrinsic fluorescence, stemming from the 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) group, provides a sensitive reporter for various biological processes. A key application of this compound is its role as a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1), a membrane protein crucial for the absorption of di- and tripeptides and peptidomimetic drugs in the small intestine and kidneys.[1][2][3] This property makes it an excellent probe for studying PEPT1 function, identifying novel substrates or inhibitors, and investigating drug delivery mechanisms that target this transporter. This document provides detailed application notes and protocols for utilizing this compound in studying drug-peptide interactions, focusing on transporter assays, fluorescence polarization, and Förster resonance energy transfer techniques.

Physicochemical Properties and Spectral Data

PropertyValueReference
Molecular FormulaC₂₁H₂₆N₄O₅N/A
Molecular Weight414.46 g/mol N/A
Excitation Wavelength (Ex)~390 nm[2][4]
Emission Wavelength (Em)~480 nm[2][4]
SolubilitySoluble in ddH₂O or DMSO[1]
StorageStore at -20°C or -80°C in the dark, aliquoted to avoid repeated freeze-thaw cycles.[1]

Application 1: Characterizing PEPT1 Transporter Activity and Inhibition

This compound is actively transported into cells expressing PEPT1, making it a direct tool for measuring transporter activity.[1][2][4] The accumulation of the fluorescent peptide inside cells can be quantified to determine transport kinetics and to screen for compounds that inhibit this process.

Experimental Protocol: Cell-Based PEPT1 Transport Assay

This protocol describes how to measure the uptake of this compound in a cell line expressing PEPT1, such as Caco-2 or MDCK-PEPT1 cells, and how to assess the inhibitory potential of a test compound.

Materials:

  • This compound

  • PEPT1-expressing cells (e.g., Caco-2)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Serum-free medium or Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (potential inhibitors)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed PEPT1-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of this compound in serum-free medium or HBSS at various concentrations (e.g., 25, 50, 150 µM) for kinetic studies.[4]

    • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

  • Transport Assay:

    • On the day of the assay, wash the cell monolayers twice with PBS.[2][4]

    • Pre-incubate the cells with serum-free medium or HBSS containing the test compound at various concentrations for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

    • To initiate the transport, replace the pre-incubation solution with the this compound working solution (also containing the test compound).

    • Incubate for a specific time (e.g., 10-120 minutes) at 37°C.[2][4]

  • Termination and Measurement:

    • Aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove extracellular peptide.

    • Add PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader (Ex/Em = 390/480 nm) or visualize using a fluorescence microscope.[2][4]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing cells but no this compound.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value of the test compound by fitting the data to a dose-response curve.

Quantitative Data: PEPT1 and PEPT2 Transport Kinetics

The following table summarizes kinetic parameters for the transport of a similar fluorescent dipeptide, β-Ala-Lys (AMCA), by renal PEPT1 and PEPT2. This data illustrates the type of quantitative information that can be obtained from such transport assays.

TransporterTissue OriginKₘ (µM)Vₘₐₓ (ΔF/min/mg)Reference
PEPT1Brush Border Membrane Vesicles - Outer Cortex (BBMV-OC)783.7 ± 115.72191.2 ± 133.9[5][6]
PEPT2Brush Border Membrane Vesicles - Outer Medulla (BMMV-OM)93.6 ± 21.9935.8 ± 50.2[5][6]

Application 2: Fluorescence Polarization (FP) Assay for Drug-Peptide Binding

Fluorescence polarization is a powerful technique to study molecular interactions in solution.[7][8] It measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, rapidly tumbling fluorescent peptide like this compound will have a low polarization value. Upon binding to a larger protein, the resulting complex tumbles more slowly, leading to an increase in polarization. This principle can be used to screen for drugs that disrupt this interaction.

Experimental Protocol: Competitive FP Binding Assay

This protocol describes a hypothetical competitive FP assay to identify small molecules that inhibit the binding of this compound to a target protein.

Materials:

  • This compound

  • Purified target protein

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds

  • Black, low-volume 384-well plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Determine Optimal Concentrations:

    • Tracer Concentration: Use a concentration of this compound that gives a stable and sufficient fluorescence signal (typically in the low nanomolar range).

    • Protein Concentration: Titrate the target protein against a fixed concentration of this compound to determine the concentration that yields a significant shift in polarization (e.g., 50-80% of the maximum binding). This will be the working concentration of the protein.

  • Assay Setup:

    • In a 384-well plate, add the test compounds at various concentrations.

    • Add the target protein at its predetermined working concentration to all wells except the "no protein" controls.

    • Add this compound at its working concentration to all wells.

    • Include controls:

      • Free tracer (this compound only) for minimum polarization.

      • Tracer + Protein (no inhibitor) for maximum polarization.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the polarization (mP) values.

    • Normalize the data using the minimum and maximum polarization controls.

    • Plot the percentage of inhibition against the concentration of the test compound and determine the IC₅₀ value.

Quantitative Data: Example Drug-Peptide Interaction Data from FP Assays

The following table provides example binding affinities determined by FP for other peptide-protein interactions, illustrating the type of data generated.

PeptideProteinKₔ (nM)Reference
Tat peptideHIV-1 TAR RNA23.6 ± 3.6[7]
Tat peptideHIV-2 TAR RNA19.5 ± 3.0[7]

Application 3: Förster Resonance Energy Transfer (FRET) Assay for Drug-Peptide Interactions

FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor.[9] When in close proximity (1-10 nm), excitation of the donor fluorophore can lead to the emission of the acceptor fluorophore. This can be used to study drug-peptide interactions by labeling the target protein with a suitable FRET partner for AMCA (the fluorophore in this compound).

Experimental Protocol: Competitive FRET Binding Assay

This protocol outlines a hypothetical competitive FRET assay to screen for compounds that disrupt the interaction between this compound (as the FRET donor) and a target protein labeled with an acceptor fluorophore.

Materials:

  • This compound (Donor)

  • Target protein labeled with a suitable acceptor fluorophore (e.g., Fluorescein)

  • Assay buffer

  • Test compounds

  • Black 384-well plates

  • Fluorescence plate reader capable of FRET measurements

Procedure:

  • Labeling: Covalently label the target protein with a FRET acceptor fluorophore whose excitation spectrum overlaps with the emission spectrum of AMCA.

  • Assay Setup:

    • In a 384-well plate, add the test compounds at various concentrations.

    • Add the acceptor-labeled target protein.

    • Add this compound (donor).

    • Include controls:

      • Donor only.

      • Acceptor only.

      • Donor and acceptor (no inhibitor) for maximum FRET.

  • Incubation: Incubate the plate at room temperature to allow for binding equilibrium.

  • Measurement: Excite the donor (AMCA) at ~390 nm and measure the emission of both the donor (~480 nm) and the acceptor (e.g., ~520 nm for Fluorescein).

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • A high FRET ratio indicates binding.

    • Inhibitors will disrupt the binding, leading to a decrease in the FRET ratio.

    • Determine the IC₅₀ values of the test compounds from the dose-response curves.

Quantitative Data: Example Interaction Data from FRET Assays

The following table shows example dissociation constants from FRET-based peptide-protein interaction studies.

Interacting PartnersKₔReference
Labeled C-peptide and Fe(II)-bound N-heptad domain (HIV-1 gp41)Low µM range[10]
SUMO1 and Ubc9~2.5 µM[11]

Visualizations

Signaling Pathway: PEPT1-Mediated Uptake

PEPT1_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug Drug PEPT1 PEPT1 Transporter Drug->PEPT1 Competes for binding This compound This compound This compound->PEPT1 Binds to Drug_Internal Drug PEPT1->Drug_Internal Potential Transport D-Ala-Lys-AMCA_Internal This compound (Fluorescence) PEPT1->D-Ala-Lys-AMCA_Internal Transports

Caption: PEPT1-mediated transport of this compound and competitive inhibition by a drug.

Experimental Workflow: Fluorescence Polarization Assay

FP_Workflow cluster_setup Assay Setup cluster_measurement Measurement & Analysis Start Start Add_Tracer Add this compound (Tracer) Start->Add_Tracer Add_Protein Add Target Protein Add_Tracer->Add_Protein Add_Inhibitor Add Test Compound (Inhibitor) Add_Protein->Add_Inhibitor Incubate Incubate to Equilibrium Add_Inhibitor->Incubate Measure_FP Measure Fluorescence Polarization (mP) Incubate->Measure_FP Binding decreases rotation Analyze Calculate % Inhibition Measure_FP->Analyze Determine_IC50 Determine IC50 Analyze->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for a competitive fluorescence polarization assay.

Logical Relationship: FRET Assay Principle

FRET_Principle cluster_no_binding No Binding (No FRET) cluster_binding Binding (FRET Occurs) Donor Donor (AMCA) Acceptor Acceptor (e.g., Fluorescein) Excitation Excitation (~390 nm) Donor_Emission Donor Emission (~480 nm) Acceptor_Emission Acceptor Emission (FRET Signal) Donor_NB Donor Donor_Emission_NB Emission Donor_NB->Donor_Emission_NB Acceptor_NB Acceptor Excitation_NB Excitation Excitation_NB->Donor_NB Donor_B Donor Acceptor_B Acceptor Donor_B->Acceptor_B Energy Transfer Acceptor_Emission_B FRET Emission Acceptor_B->Acceptor_Emission_B Excitation_B Excitation Excitation_B->Donor_B

References

Application Notes and Protocols for D-Ala-Lys-AMCA in Peptide Uptake Analysis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cellular uptake of peptides is a critical area of investigation in drug development and biomedical research. Efficient and quantifiable methods are essential for screening peptide-based therapeutics and understanding their mechanisms of action. D-Ala-Lys-AMCA, a fluorescently labeled dipeptide, serves as a valuable tool for this purpose. It is a known substrate for proton-coupled oligopeptide transporters (PEPT1 and PEPT2), which are expressed in various tissues and cancer cells[1]. This document provides detailed application notes and protocols for utilizing this compound in conjunction with flow cytometry to quantitatively analyze peptide uptake. Flow cytometry offers a high-throughput and sensitive method to measure the fluorescence intensity of individual cells, thereby providing a robust quantification of peptide internalization[2].

Principle of the Assay

This assay quantifies the cellular uptake of the fluorescent dipeptide this compound. The peptide is actively transported into cells primarily through the action of PEPT1 and PEPT2, which are secondary active transporters driven by a proton gradient[3]. Once internalized, the AMCA fluorophore can be excited by a UV or violet laser, and its emission can be detected by a flow cytometer. The intensity of the fluorescence signal directly correlates with the amount of this compound taken up by the cells.

Materials and Reagents

  • Cells: Cell line of interest (e.g., Caco-2, HEK293, or other cells expressing PEPT1/PEPT2)

  • This compound: Stock solution (e.g., 10 mM in DMSO or water)

  • Cell Culture Medium: Appropriate for the cell line

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Trypsin-EDTA: For detaching adherent cells

  • Flow Cytometry Tubes: 5 mL polystyrene tubes

  • Flow Cytometer: Equipped with a UV or violet laser for AMCA excitation.

Experimental Protocols

Cell Culture and Preparation
  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and culture until they reach the desired confluency (typically 70-90%).

  • Cell Harvesting:

    • Suspension cells: Gently pipette the cells and transfer to a centrifuge tube.

    • Adherent cells: Wash the cells with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin. Transfer the cell suspension to a centrifuge tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of pre-warmed PBS. Repeat the wash step twice to remove any residual medium.

  • Cell Counting and Resuspension: Count the cells using a hemocytometer or an automated cell counter. Centrifuge the cells again and resuspend the pellet in pre-warmed PBS or an appropriate buffer to a final concentration of 1 x 10^6 cells/mL.

This compound Staining
  • Preparation of Working Solution: Prepare a working solution of this compound in pre-warmed PBS or cell culture medium at the desired final concentration (e.g., 10 µM, 25 µM, 50 µM)[1]. It is recommended to perform a concentration-response experiment to determine the optimal concentration for your cell type.

  • Incubation: Add 1 mL of the cell suspension (1 x 10^6 cells) to each flow cytometry tube. Add the this compound working solution to the cells.

  • Incubation Time: Incubate the cells at 37°C for a specific time period (e.g., 15, 30, 60 minutes). A time-course experiment is recommended to determine the optimal incubation time.

  • Stopping the Uptake: After incubation, immediately stop the uptake by adding 4 mL of ice-cold PBS to each tube.

  • Final Wash: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS for flow cytometry analysis. Keep the samples on ice and protected from light until analysis.

Flow Cytometry Analysis
  • Instrument Setup:

    • Excitation: Use a UV laser (e.g., 355 nm) or a violet laser (e.g., 405 nm) to excite the AMCA fluorophore. The excitation maximum for AMCA is approximately 350 nm[1].

    • Emission: Detect the emission using a bandpass filter appropriate for AMCA, typically around 450/50 nm[4].

  • Controls:

    • Unstained Cells: A sample of cells without this compound to set the baseline fluorescence and gate the cell population.

    • Positive Control: A cell line known to express high levels of PEPT1 or PEPT2 can be used as a positive control.

    • Inhibitor Control: To confirm transporter-mediated uptake, pre-incubate cells with a known PEPT inhibitor (e.g., Gly-Sar) before adding this compound.

  • Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Data Analysis:

    • Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris and dead cells.

    • Analyze the fluorescence intensity (e.g., mean fluorescence intensity - MFI) of the gated population in the AMCA channel.

Data Presentation

Quantitative data from flow cytometry experiments should be summarized in tables for clear comparison of different experimental conditions.

Table 1: Concentration-Dependent Uptake of this compound

This compound Concentration (µM)Mean Fluorescence Intensity (MFI)Standard Deviation
0 (Unstained)50± 5
10500± 25
251200± 60
502500± 125

Table 2: Time-Dependent Uptake of 25 µM this compound

Incubation Time (minutes)Mean Fluorescence Intensity (MFI)Standard Deviation
050± 5
15800± 40
301200± 60
601800± 90

Table 3: Inhibition of this compound Uptake

ConditionMean Fluorescence Intensity (MFI)Standard Deviation% Inhibition
25 µM this compound1200± 60-
25 µM this compound + 1 mM Gly-Sar300± 1575%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cell_seeding Seed Cells cell_harvest Harvest Cells cell_seeding->cell_harvest cell_wash Wash Cells cell_harvest->cell_wash cell_count Count & Resuspend Cells cell_wash->cell_count prepare_working Prepare this compound cell_count->prepare_working incubation Incubate Cells with Peptide prepare_working->incubation stop_uptake Stop Uptake incubation->stop_uptake final_wash Final Wash stop_uptake->final_wash instrument_setup Setup Flow Cytometer final_wash->instrument_setup data_acquisition Acquire Data instrument_setup->data_acquisition data_analysis Analyze Data data_acquisition->data_analysis

Caption: Experimental workflow for this compound uptake analysis.

Signaling Pathway for PEPT1/PEPT2 Mediated Uptake

pept_pathway cluster_membrane Cell Membrane cluster_extra cluster_intra cluster_regulation Regulation pept PEPT1 / PEPT2 peptide_in This compound pept->peptide_in h_plus_in H+ pept->h_plus_in peptide This compound peptide->pept h_plus_out H+ h_plus_out->pept jak2 JAK2 jak2->pept Upregulates mtor mTOR mtor->pept Modulates

Caption: PEPT1/PEPT2 mediated uptake and its regulation.

Conclusion

The use of this compound in conjunction with flow cytometry provides a robust and quantitative method for studying peptide uptake. This approach is valuable for screening peptide libraries, characterizing drug delivery systems, and investigating the fundamental biology of peptide transporters. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully implement this technique in their studies.

References

Application Notes and Protocols: In Vivo Imaging of D-Ala-Lys-AMCA in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ala-Lys-AMCA is a fluorescent dipeptide that serves as a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1).[1] PEPT1 is primarily expressed in the small intestine, kidney, and at lower levels in other tissues, including certain types of cancer cells.[2][3][4] This transporter plays a crucial role in the absorption and reabsorption of di- and tripeptides from diet and drugs. The fluorescence of this compound allows for the visualization and quantification of PEPT1 transport activity.[1] These application notes provide detailed protocols for the use of this compound in in vitro, ex vivo, and proposed in vivo models to study PEPT1 function.

Physicochemical Properties and Spectral Data

PropertyValueReference
Molecular FormulaC₂₄H₃₁N₅O₆N/A
Molecular Weight485.53 g/mol N/A
Excitation Wavelength (Ex)~390 nm[1]
Emission Wavelength (Em)~480 nm[1]
AppearanceBlue fluorescent[1]
SolubilitySoluble in DMSO and ddH₂O[1]

Signaling Pathway: PEPT1-Mediated Transport

The following diagram illustrates the mechanism of this compound uptake via the PEPT1 transporter.

PEPT1_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PEPT1 PEPT1 Transporter This compound->PEPT1 Binds to H+ H+ H+->PEPT1 Co-transport D-Ala-Lys-AMCA_in This compound (Fluorescent Signal) PEPT1->D-Ala-Lys-AMCA_in Translocates

Caption: PEPT1-mediated co-transport of this compound and a proton into the cell.

Experimental Protocols

In Vitro Protocol: Cellular Uptake in PEPT1-Expressing Cells

This protocol is designed for studying this compound uptake in cell cultures, such as Caco-2 cells or other cells engineered to express PEPT1.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or sterile ddH₂O

  • PEPT1-expressing cells (e.g., Caco-2)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Stock Solution Preparation:

  • Prepare a 100 mM stock solution of this compound in DMSO or ddH₂O.[1]

  • Aliquot and store at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles.[1]

Working Solution Preparation:

  • On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 25, 50, 150 µM) using pre-warmed serum-free cell culture medium or PBS.[1]

Experimental Procedure:

  • Seed PEPT1-expressing cells in a suitable format (e.g., 96-well plate, chamber slides).

  • When cells reach the desired confluency, wash them twice with PBS (5 minutes per wash).[1]

  • Add the this compound working solution to the cells.

  • Incubate at 37°C for 1-2 hours.[1] For specific applications, incubation times may vary (e.g., 3 hours for liver cancer and Caco-2 cells).[1]

  • Aspirate the dye working solution.

  • Wash the cells 2-3 times with culture medium (5 minutes per wash) to remove extracellular probe.[1]

  • Observe and quantify the cellular fluorescence using a fluorescence microscope (Ex/Em = 390/480 nm) or a fluorescence plate reader.[1]

Quantitative Data from In Vitro Studies:

Cell LineConcentration (µM)Incubation TimeObservationReference
Liver Cancer Cells25, 50, 1503 hoursTransport into cells observed[1]
Caco-2 Cells25, 50, 1503 hoursTransport into cells observed[1]
Ex Vivo Protocol: Uptake in Murine Small Intestine

This protocol is adapted from studies visualizing oligopeptide transporter-mediated uptake in the murine small intestine.[5]

Materials:

  • This compound

  • Mouse model (e.g., C57BL/6)

  • Krebs-Ringer bicarbonate buffer

  • Competitive inhibitors (optional, e.g., cefadroxil, captopril, glycyl-glutamine)[5]

  • Cryostat and embedding medium

  • Fluorescence microscope

Experimental Procedure:

  • Euthanize the mouse and immediately excise the small intestine.

  • Wash the intestinal segments with ice-cold Krebs-Ringer bicarbonate buffer.

  • Cut the intestine into small segments.

  • Incubate the segments in buffer containing this compound (e.g., 25 µM) for a short duration (e.g., 10 minutes) at 37°C.[1]

  • For inhibition studies, pre-incubate segments with a competitive inhibitor before adding this compound.[5]

  • Terminate the uptake by washing the segments with ice-cold buffer.

  • Embed the tissue in an appropriate medium, freeze, and prepare cryosections.

  • Mount the sections on slides and visualize the fluorescence using a microscope with appropriate filters (Ex/Em = 390/480 nm).

Quantitative Data from Ex Vivo Studies:

TissueConcentration (µM)Incubation TimeObservationReference
Murine Small Intestine2510 minutesUptake by absorptive enterocytes[1][5]
Murine Colon2510 minutesComplete lack of fluorescence[1]
Proposed In Vivo Imaging Protocol for Animal Models

Disclaimer: The following protocol is a proposed methodology based on the known properties of this compound and general in vivo fluorescence imaging principles. This protocol has not been validated and should be optimized for specific animal models and research questions.

Objective: To non-invasively visualize and quantify the biodistribution of this compound in a murine model to assess PEPT1 activity in tissues like the kidney and intestines, or in PEPT1-expressing tumors.

Materials:

  • This compound

  • Sterile saline or PBS for injection

  • Animal model (e.g., nude mouse with PEPT1-expressing tumor xenograft, or a standard mouse strain to study renal and intestinal transport)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Experimental Workflow Diagram:

InVivo_Workflow cluster_prep Animal Preparation cluster_injection Probe Administration cluster_imaging Imaging and Analysis A Anesthetize Animal (e.g., isoflurane) B Acquire Baseline Fluorescence Image A->B C Administer this compound (e.g., intravenous) B->C D Acquire Serial Images (e.g., 5, 15, 30, 60 min) C->D E Analyze Regions of Interest (ROI) over time D->E F Ex Vivo Organ Imaging (optional confirmation) E->F

Caption: Proposed workflow for in vivo imaging of this compound in an animal model.

Probe Preparation and Administration:

  • Dissolve this compound in sterile saline or PBS to the desired concentration. The optimal dose will need to be determined empirically, but a starting point could be in the range of 1-10 mg/kg.

  • Administer the probe to the anesthetized animal via an appropriate route. Intravenous (tail vein) injection is often preferred for rapid distribution. Intraperitoneal injection is an alternative.

In Vivo Imaging Procedure:

  • Anesthetize the animal using isoflurane and place it in the imaging chamber.

  • Acquire a baseline fluorescence image before probe injection to account for autofluorescence.

  • Inject the prepared this compound solution.

  • Immediately begin acquiring a series of fluorescence images at various time points (e.g., 1, 5, 15, 30, 60, and 120 minutes) to monitor the pharmacokinetics and biodistribution.

  • Use an excitation filter around 390 nm and an emission filter around 480 nm. Optimize exposure time and other camera settings to achieve a good signal-to-noise ratio.

  • Maintain the animal under anesthesia throughout the imaging session.

Data Analysis:

  • Use the imaging system's software to draw regions of interest (ROIs) over target organs (e.g., kidneys, bladder, tumor) and a background region.

  • Quantify the average fluorescence intensity within each ROI for each time point.

  • Subtract the background fluorescence and plot the change in fluorescence intensity over time for each organ to assess probe accumulation and clearance.

Ex Vivo Confirmation (Optional):

  • At the end of the in vivo imaging session, euthanize the animal.

  • Dissect the organs of interest (e.g., kidneys, intestines, tumor, liver, spleen).

  • Image the excised organs in the fluorescence imaging system to confirm the in vivo signal localization.

Considerations and Limitations

  • Autofluorescence: Biological tissues have natural fluorescence, which can interfere with the signal from this compound, especially given its blue emission spectrum. Careful selection of background regions and baseline imaging are crucial.

  • Light Penetration: The penetration of excitation and emission light in the blue spectrum is limited in tissues. This may make it challenging to image deep tissues. This technique is best suited for superficial tumors or organs in small animals.

  • Pharmacokinetics: The in vivo pharmacokinetics, including clearance rate and metabolic stability, of this compound are not well-documented. These factors will significantly influence the optimal imaging window.

  • Specificity: While this compound is a substrate for PEPT1, off-target accumulation or uptake by other transporters could occur. The use of competitive inhibitors or PEPT1 knockout animal models would be necessary to confirm the specificity of the signal.

These application notes and protocols provide a framework for utilizing this compound as a tool to investigate PEPT1 transporter activity. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs.

References

Troubleshooting & Optimization

How to reduce high background fluorescence in D-Ala-Lys-AMCA experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and optimization strategies for researchers using D-Ala-Lys-AMCA, a blue fluorescent substrate for the proton-coupled oligopeptide transporter 1 (PEPT1).[1][2] High background fluorescence is a common issue that can obscure specific signals and complicate data interpretation. This resource offers solutions to minimize background and enhance signal-to-noise for reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a dipeptide conjugated to the blue fluorescent dye AMCA (Aminomethylcoumarin Acetate).[3][4] It serves as a fluorescent substrate for peptide transporters like PEPT1 and PEPT2, allowing researchers to study their activity and characterize potential inhibitors.[1][5] Its bright, pH-stable blue fluorescence is suitable for multicolor imaging applications.[3][6][7]

Q2: What are the main causes of high background fluorescence in my experiment?

High background fluorescence can stem from several factors including:

  • Non-specific binding: The probe may bind to cellular components or the culture vessel surface.[8][9][10][11] Hydrophobicity of the dye can be a strong indicator of its tendency for non-specific binding.[8][9]

  • Excess probe concentration: Using too much this compound can lead to a high concentration of unbound molecules that contribute to background signal.[12][13]

  • Inadequate washing: Insufficient washing after incubation fails to remove all unbound probes.[10][12][13]

  • Autofluorescence: Some cell types or media components naturally fluoresce at similar wavelengths.[12][13][14]

  • Suboptimal imaging settings: Incorrect microscope settings, such as high gain or long exposure times, can amplify background noise.[14]

Q3: Can the culture media I use affect background fluorescence?

Yes, some components in standard cell culture media can be autofluorescent. For live-cell imaging, it is often beneficial to replace the standard medium with an optically clear, buffered saline solution (like PBS) or a specially formulated low-background imaging medium during the experiment.[13]

Q4: How can I check for autofluorescence in my cells?

To check for autofluorescence, prepare a control sample of your cells that undergoes the entire experimental procedure (including any fixation and permeabilization steps) but is not treated with the this compound probe. Image this sample using the same settings you would for your experimental samples. Any signal detected is attributable to autofluorescence.[13][14]

Troubleshooting Guide: High Background Fluorescence

This table provides a systematic approach to identifying and resolving common issues leading to high background fluorescence.

Observed ProblemPotential CauseSuggested Solution
High, uniform background across the entire field of view Excess Probe Concentration: The concentration of this compound is too high, leading to a large amount of unbound probe in the solution.[12][13]Titrate the Probe: Perform a concentration-response experiment to find the lowest effective concentration of this compound that still provides a specific signal.[13]
Inadequate Washing: Unbound probe has not been sufficiently washed away after incubation.[10][12]Optimize Wash Steps: Increase the number of washes (3-4 times) and the duration of each wash (5 minutes per wash). Include a mild, non-ionic detergent like Tween-20 (e.g., 0.05%) in the wash buffer to help remove non-specifically bound probe.[12]
Autofluorescence from Media: Phenol red or other components in the culture medium are fluorescent.[13]Use Imaging Buffer: For the final incubation and imaging steps, replace the culture medium with a phenol red-free medium or a clear buffered salt solution (e.g., PBS or HBSS).[13]
Speckled or punctate background, not associated with cells Probe Aggregation: this compound may form aggregates in the working solution.Filter the Probe Solution: Before adding to the cells, centrifuge the this compound working solution at high speed for 5-10 minutes to pellet any aggregates, and use the supernatant. Alternatively, filter the solution through a 0.22 µm syringe filter.[12]
Non-specific staining of cells or cellular compartments Non-specific Binding: The probe is adhering to cellular structures other than the target transporter. This can be influenced by the probe's chemical properties.[8][9][10]Include a Blocking Step: Pre-incubate cells with a blocking buffer (e.g., PBS with 1-5% Bovine Serum Albumin) to saturate non-specific binding sites.
Cell Health: Unhealthy or dead cells can exhibit increased membrane permeability and non-specific uptake of the probe.Assess Cell Viability: Use a viability stain (e.g., Trypan Blue or a live/dead cell assay) to ensure a healthy cell population before starting the experiment.
Signal is bright, but specific features are difficult to resolve High Autofluorescence from Cells: Certain cell types have high levels of endogenous fluorophores like NADH and flavins.[14]Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the AMCA signal from the autofluorescence spectrum.
Incorrect Imaging Parameters: The gain/exposure settings on the microscope are too high, amplifying both the signal and the background.[14]Optimize Acquisition Settings: Reduce the gain or exposure time to a level where the specific signal is clear, but the background is minimized. Use a control sample (unlabeled cells) to set the baseline background level.
Optimization of Experimental Parameters

Optimizing key experimental parameters is crucial for achieving a high signal-to-noise ratio. The following table provides recommended starting points for this compound experiments, which should be further optimized for your specific cell type and experimental conditions.

ParameterRecommended RangeNotes
This compound Concentration 25 - 150 µMStart with a lower concentration and titrate up to find the optimal balance between signal and background.[1]
Incubation Time 30 minutes - 2 hoursLonger incubation times may increase signal but can also lead to higher background. A time-course experiment is recommended.[1]
Incubation Temperature 37°CTransporter activity is temperature-dependent. Maintain a consistent temperature.[1]
Wash Buffer PBS or HBSSThe addition of a non-ionic detergent (e.g., 0.05% Tween-20) can help reduce non-specific binding.
Number of Washes 2 - 4 timesThorough washing is critical for removing unbound probe.[13]

Standard Experimental Protocol

This protocol provides a general workflow for labeling cells with this compound.

  • Cell Preparation:

    • Seed cells on a suitable imaging plate or coverslip and culture until they reach the desired confluency.

    • On the day of the experiment, remove the culture medium.

    • Wash the cells twice with pre-warmed PBS or another buffered saline solution.[1]

  • Probe Incubation:

    • Prepare the this compound working solution by diluting the stock solution in a serum-free, phenol red-free medium or buffered saline.[1]

    • Add the this compound working solution to the cells.

    • Incubate at 37°C for the desired time (e.g., 1-2 hours).[1]

  • Washing:

    • Aspirate the probe solution.

    • Wash the cells 2-3 times with the wash buffer, incubating for 5 minutes during each wash to ensure the removal of unbound probe.[1]

  • Imaging:

    • Add imaging buffer (e.g., phenol red-free medium or PBS) to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for AMCA (Excitation/Emission ≈ 350/440 nm).[6]

Visual Guides

Experimental Workflow for this compound Labeling

G A Seed and Culture Cells B Wash Cells with PBS (2x) A->B D Incubate Cells with Probe (e.g., 37°C, 1-2h) B->D C Prepare this compound Working Solution C->D E Aspirate Probe Solution D->E F Wash Cells (3x, 5 min each) E->F G Add Imaging Buffer F->G H Fluorescence Imaging (Ex/Em ~350/440 nm) G->H

Caption: A general workflow for cell labeling experiments using this compound.

Troubleshooting Flowchart for High Background Fluorescence

G start High Background Observed q1 Is background uniform or speckled? start->q1 uniform Uniform Background q1->uniform Uniform speckled Speckled Background q1->speckled Speckled q2 Did you titrate probe concentration? uniform->q2 sol3 Filter or centrifuge probe working solution speckled->sol3 sol1 Titrate to find optimal [this compound] q2->sol1 No q3 Are wash steps adequate? q2->q3 Yes end Re-image Sample sol1->end sol2 Increase number and duration of washes q3->sol2 No q3->end Yes sol2->end sol3->end

Caption: A logical guide to troubleshooting high background fluorescence.

Potential Sources of High Background Fluorescence

G cluster_probe Probe-Related Issues cluster_protocol Protocol-Related Issues cluster_sample Sample-Related Issues center High Background A Excess Concentration center->A B Aggregation center->B C Non-specific Binding center->C D Inadequate Washing center->D E Contaminated Buffers center->E F Cell Autofluorescence center->F G Poor Cell Health center->G

Caption: Key contributors to high background fluorescence in cell-based assays.

References

Preventing D-Ala-Lys-AMCA photobleaching during time-lapse microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fluorescent Microscopy. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you minimize D-Ala-Lys-AMCA photobleaching during your time-lapse experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it photobleach?

A: this compound is a fluorescent dipeptide substrate used to measure the activity of peptide transporters. The fluorescent component is AMCA (Aminomethylcoumarin Acetate), a bright blue dye that absorbs light maximally at ~350 nm and emits at ~450 nm.[1][2][3]

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[4][5] When AMCA absorbs excitation light, it can enter a temporary, non-fluorescent "triplet state." From this state, it can react with molecular oxygen to produce reactive oxygen species (ROS). These highly reactive molecules can chemically damage the AMCA fluorophore, rendering it permanently unable to fluoresce.[4] This process is a key challenge in long-term time-lapse microscopy.

Q2: What is the difference between photobleaching and phototoxicity?

A: While related, they are different phenomena.

  • Photobleaching is the destruction of the fluorophore, leading to signal loss.

  • Phototoxicity is damage to the live sample (e.g., cells or tissue) caused by the same reactive oxygen species generated during the photobleaching process.[6][7] This can alter cell behavior, induce stress, or even cause cell death, compromising the biological validity of your experiment.[7][8] Minimizing photobleaching often helps to minimize phototoxicity as well.

Q3: Can I eliminate photobleaching completely?

A: While you cannot eliminate photobleaching entirely, you can significantly reduce its rate.[9] The goal is to acquire high-quality data before the fluorescent signal decays below a usable threshold. This is achieved by optimizing imaging parameters and using protective chemical reagents.[10]

Q4: Are commercial or homemade anti-fade reagents better?

A: Both have their place.

  • Commercial Reagents (e.g., ProLong™ Live, VectaCell™ Trolox) offer validated, ready-to-use solutions that are optimized for consistency and performance in live-cell imaging.[5][11][12]

  • Homemade Reagents (e.g., solutions containing Trolox or L-Ascorbic acid for live cells; n-propyl gallate or DABCO for fixed cells) can be much more cost-effective.[4][13][14] However, they may require more optimization and can introduce variability between batches.[15] For fixed-cell applications where long-term storage is needed, homemade glycerol-based antifades are common.[14][16]

Troubleshooting Guide: Fading this compound Signal

Use this guide to diagnose and resolve common issues with signal loss during time-lapse microscopy.

Problem: My signal fades after only a few frames.

This indicates a very high rate of photobleaching. The primary cause is excessive light exposure.

Solution Workflow:

G start Signal Fades Rapidly q1 Is your illumination intensity as low as possible? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is your exposure time as short as possible? a1_yes->q2 s1 Reduce laser/lamp power. Use Neutral Density (ND) filters. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are you using an anti-fade reagent? a2_yes->q3 s2 Decrease camera exposure time. Increase camera gain/binning if needed. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Problem Resolved a3_yes->end_node s3 Add a live-cell compatible anti-fade reagent (e.g., Trolox). a3_no->s3 s3->end_node

Problem: The signal is stable initially but fades over a long experiment.

This suggests that the cumulative light dose is too high.

Solutions:

  • Reduce Acquisition Frequency: Increase the time interval between image captures. Only acquire data at essential time points.[10]

  • Minimize "Illumination Overhead": Ensure your light source is only on during camera exposure. Use hardware triggering (TTL) to synchronize the camera and light source, as software-based shutters can have delays that expose the sample unnecessarily.[17][18]

  • Use More Sensitive Detectors: A more sensitive camera (e.g., an EMCCD or back-illuminated sCMOS) can produce a strong signal with less excitation light, thereby reducing the rate of photobleaching.[6][8]

Quantitative Data Summary

Table 1: Strategies to Minimize Photobleaching
StrategyPrincipleKey Implementation StepsImpact Level
Reduce Light Intensity Lower photon flux reduces the rate of fluorophore excitation and subsequent damage.[9][10]Use the lowest laser/lamp power possible; employ neutral density (ND) filters.High
Reduce Exposure Time Decreases the duration the sample is illuminated per frame.[9][10]Set the shortest camera exposure time that provides adequate signal.High
Reduce Acquisition Rate Lowers the total cumulative light dose over the entire experiment.[5]Increase the time interval between frames in a time-lapse series.Medium
Use Anti-Fade Reagents Chemical scavengers neutralize reactive oxygen species (ROS) that cause photobleaching.[4][19]Add reagents like Trolox or Ascorbic Acid to live-cell media.High
Optimize Hardware More efficient light delivery and detection means less light is needed.Use high quantum efficiency cameras; ensure light paths are clean and aligned.Medium
Table 2: Comparison of Common Anti-Fade Reagents
Reagent NamePrimary UseMechanismNotes
Trolox Live-Cell ImagingVitamin E analog; scavenges ROS and quenches triplet states.[4]Cell-permeable and water-soluble.[4] Optimal concentration may need to be determined for different cell types.[5]
L-Ascorbic Acid (Vitamin C) Live-Cell ImagingNaturally occurring antioxidant; scavenges ROS.[4]Commonly used but may not be as potent as other dedicated reagents.[12]
n-Propyl Gallate (NPG) Fixed-Cell MountingFree radical scavenger.[14][16][19]A common component in homemade glycerol-based mounting media.[13][16]
DABCO Fixed-Cell MountingFree radical scavenger.[14][19]Effective, but the pH of the mounting medium should be slightly alkaline (pH ~8.5) for optimal performance with some dyes like FITC.[20]
ProLong™ Live Live-Cell ImagingCommercial formulation, often based on oxygen-scavenging systems.[11][12]Ready-to-use and validated for minimal cytotoxicity.[11][12]
VECTASHIELD® Fixed-Cell MountingCommercial formulation.A widely used mounting medium that slows photobleaching effectively.[21]

Experimental Protocols

Protocol 1: Optimizing Microscope Settings for Time-Lapse Imaging

This protocol outlines a systematic approach to finding the optimal balance between signal quality and sample health.

Objective: To determine the minimum required light exposure for your this compound experiment.

Materials:

  • Your prepared sample labeled with this compound.

  • Fluorescence microscope equipped for live-cell imaging (with environmental control).

Procedure:

  • Find Focus with Low Light: Use a low magnification objective and minimal light intensity (e.g., 1-5% power) to find your region of interest. Use your eyes or a fast, low-resolution "preview" mode to minimize exposure.

  • Set Initial Camera Parameters:

    • Set camera binning to 2x2 or 4x4. This increases sensitivity, allowing for shorter exposure times.

    • Set the initial exposure time to a moderate value (e.g., 100-200 ms).

  • Calibrate Light Intensity:

    • With the camera in live mode, start at the lowest light source power setting.

    • Gradually increase the power until the signal from your sample is clearly distinguishable from the background noise. Avoid saturating the brightest pixels in the image. This is your minimum required light intensity.

  • Optimize Exposure Time:

    • Keeping the light intensity fixed, now adjust the exposure time.

    • Reduce the exposure time to the shortest possible duration that still provides a sufficient signal-to-noise ratio for your analysis. If the signal is too weak, you may need to slightly increase the light intensity or camera gain.

  • Set Time-Lapse Interval:

    • Determine the biological process's timescale. Set the acquisition interval to the longest possible duration that will still capture the dynamics of interest.

  • Final Check: Run a short test acquisition (e.g., 10-20 frames) with your chosen settings. Check for initial signs of photobleaching or phototoxicity. If observed, repeat the steps above to further reduce the total light dose.

G prep Sample Preparation (this compound labeling) focus 1. Find Focus (Low Magnification & Low Light) prep->focus params 2. Set Camera Parameters (Binning, Initial Exposure) focus->params intensity 3. Calibrate Light Intensity (Find Minimum Power) params->intensity exposure 4. Optimize Exposure Time (Find Minimum Duration) intensity->exposure interval 5. Set Time-Lapse Interval (Longest Possible) exposure->interval test 6. Run Test Acquisition & Assess Bleaching interval->test test->intensity If Bleaching Occurs acquire Acquire Full Time-Lapse Data test->acquire If OK

Protocol 2: Preparation of a Glycerol-Based Anti-Fade Mounting Medium (for Fixed Samples)

This recipe, adapted from established laboratory protocols, is suitable for mounting fixed cells or tissues and is effective for many fluorophores, including AMCA.[13][14][16]

Disclaimer: This is for fixed samples only and is not compatible with live-cell imaging.

Materials:

  • n-Propyl gallate (NPG) (Sigma P3130 or equivalent)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • 50 mL conical tube, magnetic stirrer, and stir bar

Procedure:

  • Prepare 1X PBS: Dilute your 10X PBS stock with deionized water to create a 1X working solution.

  • Prepare NPG Stock Solution:

    • Dissolve 2 g of n-propyl gallate in 10 mL of DMSO to create a 20% (w/v) stock solution.

    • Warm slightly and vortex until fully dissolved. Note: NPG does not dissolve well in aqueous solutions.[13][16]

  • Prepare Glycerol/PBS Mixture:

    • In a 50 mL conical tube, combine:

      • 45 mL of Glycerol

      • 5 mL of 10X PBS

    • Mix thoroughly by inversion or vortexing.

  • Combine to Create Final Medium:

    • Place the glycerol/PBS mixture on a magnetic stirrer.

    • While stirring rapidly, add 500 µL of the 20% NPG stock solution dropwise to the glycerol/PBS mixture.[13][16] It is crucial to add it slowly to prevent precipitation.

    • Continue stirring for 10-15 minutes.

  • Storage:

    • Aliquot the final mounting medium into smaller tubes (e.g., 1.5 mL microcentrifuge tubes).

    • Store at -20°C, protected from light. The medium is stable for several years.[14]

G reagent1 20% n-Propyl Gallate in DMSO add_npg Add NPG stock dropwise with rapid stirring reagent1->add_npg reagent2 9 parts Glycerol + 1 part 10X PBS mix Mix Glycerol/PBS Thoroughly reagent2->mix mix->add_npg final Final Anti-Fade Medium (2% NPG in 90% Glycerol/PBS) add_npg->final store Aliquot and Store at -20°C Protected from Light final->store

References

D-Ala-Lys-AMCA solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ala-Lys-AMCA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescently labeled dipeptide. It is primarily used as a substrate for proton-coupled oligopeptide transporters, PEPT1 and PEPT2.[][2] Its fluorescence allows for the visualization and quantification of peptide uptake by cells expressing these transporters, making it a valuable tool in drug delivery and cancer research.[]

Q2: What are the different forms of this compound available?

This compound is available as a free base, as well as in hydrochloride (HCl) and trifluoroacetate (TFA) salt forms. These different forms may exhibit varying solubility characteristics.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound as a lyophilized powder at -20°C. Once reconstituted in a solvent, it is best to aliquot the solution and store it at -20°C or -80°C in the dark to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound powder.
  • Question: I am having trouble dissolving the lyophilized this compound powder. What should I do?

  • Answer:

    • Choice of Solvent: For the free base form, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[][3] For the hydrochloride salt, sterile, deionized water is also a good option.[4]

    • Physical Assistance: To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath for short intervals (e.g., 3 cycles of 10 seconds, chilling on ice in between).[5][6]

    • Proper Mixing: Ensure the vial is vortexed thoroughly after adding the solvent.

    • pH Adjustment: For aqueous solutions, adjusting the pH might be necessary. Since this compound is a substrate for PEPT1 which is proton-coupled, acidic to neutral pH is generally preferred for experimental buffers.

Issue 2: Precipitation of this compound upon dilution into aqueous buffer.
  • Question: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

  • Answer:

    • Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try diluting it further.

    • Optimize DMSO Concentration: The final concentration of DMSO in your aqueous buffer should be kept low (typically <1%) to avoid toxic effects on cells and to minimize precipitation.

    • Pre-warm the Buffer: Adding the DMSO stock solution to a pre-warmed aqueous buffer (e.g., 37°C) can sometimes improve solubility.

    • Change the Order of Addition: Try adding the aqueous buffer to the DMSO stock solution dropwise while vortexing, rather than the other way around.

    • Consider a Different Salt Form: The hydrochloride or TFA salt forms of this compound may exhibit better solubility in aqueous solutions.

Issue 3: Low or no fluorescent signal in my cell-based assay.
  • Question: I am not observing a fluorescent signal after incubating my cells with this compound. What could be the reason?

  • Answer:

    • Cell Line Expression of PEPT1/PEPT2: Confirm that your cell line expresses the PEPT1 or PEPT2 transporter. If not, you will not observe uptake.

    • Incorrect pH of Assay Buffer: PEPT1 and PEPT2 are proton-coupled transporters, and their activity is pH-dependent. An acidic extracellular pH (e.g., pH 6.0-6.5) is often optimal for uptake.

    • Sub-optimal Concentration or Incubation Time: You may need to optimize the concentration of this compound and the incubation time for your specific cell line. A typical starting point is 25-150 µM for 1-3 hours.[7][8]

    • Incorrect Filter Set on the Microscope: Ensure you are using the correct excitation and emission filters for AMCA (Ex/Em ≈ 350/450 nm).

    • Compound Degradation: Ensure that your this compound stock solution has been stored properly and has not degraded.

Quantitative Solubility Data

The solubility of this compound can vary depending on the solvent, temperature, and pH. The following table summarizes available quantitative data.

Compound FormSolventConcentrationTemperatureNotes
This compoundBuffer (pH 6.6)2.32 mMNot SpecifiedMaximum soluble concentration reported in one study.[9]
This compound HClWater100 mg/mL (213.25 mM)Not SpecifiedMay require sonication to fully dissolve.[4]
This compound HClDMSO14.71 mg/mL (31.37 mM)Not Specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the lyophilized this compound vial to warm to room temperature before opening.

  • To prepare a 100 mM stock solution, add the appropriate volume of high-purity DMSO or sterile deionized water (for the hydrochloride salt).

  • Vortex the vial thoroughly to ensure the powder is completely dissolved. If necessary, use a sonicator or warm the solution gently.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Cell-Based Fluorescence Uptake Assay
  • Seed cells that express PEPT1 or PEPT2 in a suitable culture plate (e.g., 96-well black-walled plate for fluorescence reading or plates with glass coverslips for microscopy).

  • Grow the cells to the desired confluency.

  • On the day of the experiment, prepare the this compound working solution by diluting the stock solution in a pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution) to the desired final concentration (e.g., 25-150 µM).[7]

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Add the this compound working solution to the cells and incubate at 37°C for the desired time (e.g., 1-3 hours).[7]

  • Aspirate the working solution and wash the cells 2-3 times with fresh culture medium or PBS for 5 minutes each time to remove extracellular this compound.[7]

  • Observe the cellular fluorescence using a fluorescence microscope with the appropriate filter set (Ex/Em ≈ 350/450 nm).

Visualizations

PEPT1_Transport_Mechanism cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) H+ H+ PEPT1_out PEPT1 (Outward-facing) H+->PEPT1_out 1. Proton Binding DAL This compound DAL->PEPT1_out 2. Substrate Binding PEPT1_in PEPT1 (Inward-facing) PEPT1_out->PEPT1_in 3. Conformational Change PEPT1_in->PEPT1_out 6. Transporter Reset H+_in H+ PEPT1_in->H+_in 4. Proton Release DAL_in This compound PEPT1_in->DAL_in 5. Substrate Release

Caption: PEPT1-mediated transport of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 100 mM in DMSO) C Prepare Working Solution in Assay Buffer A->C B Culture PEPT1/2-expressing cells D Wash cells with PBS B->D E Incubate cells with Working Solution C->E D->E F Wash cells to remove excess substrate E->F G Fluorescence Microscopy/Plate Reader F->G H Data Analysis G->H

Caption: Workflow for a cell-based this compound uptake assay.

References

Technical Support Center: D-Ala-Lys-AMCA Transport and Fluorescence Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the fluorescent dipeptide D-Ala-Lys-AMCA in transport and fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescently labeled dipeptide. Its full name is D-Alanine-L-Lysine conjugated to 7-amino-4-methylcoumarin-3-acetic acid (AMCA). It is primarily used as a substrate for proton-coupled oligopeptide transporters, PEPT1 and PEPT2, to visualize and measure their transport activity in various biological systems, including cell lines and membrane vesicles.[1][2][3][4]

Q2: How does pH affect the transport of this compound?

A2: The transport of this compound via PEPT1 and PEPT2 is highly dependent on a proton gradient.[2][5] Typically, an inwardly directed proton gradient (lower extracellular pH than intracellular pH) drives the uptake of the dipeptide. For instance, experiments using brush border membrane vesicles have shown that an extra-vesicular pH of 6.6 with an intra-vesicular pH of 7.4 leads to significant accumulation of the substrate.[2][5] Increasing the extracellular pH to 7.4 significantly reduces this transport.[2]

Q3: What are the optimal excitation and emission wavelengths for this compound?

A3: The recommended excitation and emission wavelengths for this compound are approximately 390 nm and 480 nm, respectively, emitting a blue fluorescence.[1][4] Some sources may cite slightly different values, such as an excitation of 340 nm and emission of 460 nm.[6] It is always recommended to confirm the optimal settings for your specific instrumentation.

Q4: Can the fluorescence of AMCA be affected by pH?

A4: Yes, the fluorescence of many fluorophores can be pH-sensitive. While detailed studies on the pH-dependent fluorescence quenching of this compound are not extensively available in the provided search results, it is a known phenomenon that changes in pH can alter the fluorescence intensity of fluorophores.[7] It is advisable to perform control experiments to assess the direct effect of pH on AMCA fluorescence in your experimental buffer system to ensure that observed changes are due to transport and not an artifact of the fluorophore's intrinsic properties.

Q5: Is this compound susceptible to hydrolysis in biological systems?

A5: The use of a D-alanine residue at the N-terminus makes this compound more resistant to hydrolysis by cellular peptidases compared to dipeptides containing only L-amino acids.[8] This increased stability makes it a reliable reporter for transport activity over the course of a typical experiment.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Fluorescence Signal 1. Inefficient Transport: The pH gradient may be suboptimal or absent. Cells may not express the transporter of interest.1a. Optimize pH Gradient: Ensure your extracellular buffer has a lower pH (e.g., 6.0-6.6) than the intracellular environment (typically ~7.2-7.4).[2] 1b. Verify Transporter Expression: Confirm that your cell model expresses PEPT1 or PEPT2 using techniques like qRT-PCR or Western blotting.[9] 1c. Increase Incubation Time: Extend the incubation period with this compound to allow for more accumulation.[1]
2. Fluorescence Quenching: The intracellular environment may be causing quenching of the AMCA fluorophore.2a. Perform Lysis Control: After uptake, lyse a subset of cells and compare the fluorescence to intact cells. A significant increase in fluorescence upon lysis suggests intracellular quenching.[6] 2b. Check for Autofluorescence: Examine unstained cells under the same imaging conditions to determine the level of background autofluorescence.
3. Incorrect Filter/Wavelength Settings: The microscope or plate reader is not set to the optimal excitation/emission wavelengths for AMCA.3. Verify Instrument Settings: Set the excitation wavelength to ~390 nm and the emission wavelength to ~480 nm.[1][4]
High Background Fluorescence 1. Inadequate Washing: Residual extracellular this compound remains after incubation.1. Improve Washing Steps: Increase the number and volume of washes with ice-cold buffer after incubation. Ensure complete aspiration of the wash buffer between steps.[1]
2. Non-specific Binding: The probe may be binding to the cell surface or plasticware.2. Include Controls: Run a control at 4°C to minimize active transport and assess non-specific binding.[10] Consider using protein-coated plates if binding to plastic is suspected.
Inconsistent Results Between Experiments 1. Variable Cell Health/Density: Differences in cell confluence or viability can affect transporter expression and overall uptake.1. Standardize Cell Culture: Plate cells at a consistent density and use them at the same passage number and confluence for all experiments.
2. pH Instability of Buffers: The pH of your experimental buffers may be shifting over time.2. Prepare Fresh Buffers: Use freshly prepared buffers for each experiment and verify the pH immediately before use.
3. Inaccurate Pipetting: Small variations in the volume of this compound or inhibitors can lead to significant differences.3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.

Quantitative Data Summary

Table 1: Impact of Extracellular pH on β-Ala-Lys-AMCA Uptake in Renal Brush Border Membrane Vesicles (BBMV-OC)

Extracellular pHIntracellular pHβ-Ala-Lys-AMCA UptakeReference
6.67.4Significant Accumulation[2]
7.47.4Significantly Reduced Uptake[2]

Table 2: Kinetic Parameters for β-Ala-Lys-AMCA Transport in Renal Brush Border Membrane Vesicles

Vesicle OriginTransporter PredominanceKm (µM)Vmax (ΔF/min/mg)Reference
Outer Cortex (BBMV-OC)PEPT1783.7 ± 115.72191.2 ± 133.9[2]
Outer Medulla (BMMV-OM)PEPT293.6 ± 21.9935.8 ± 50.2[2]

Experimental Protocols

Protocol 1: this compound Uptake Assay in Cultured Cells

  • Cell Preparation:

    • Plate cells on a suitable culture vessel (e.g., 24-well plate, glass-bottom dish) and grow to desired confluence (typically 80-90%).

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in ddH₂O or DMSO.[1] Store aliquots at -20°C or -80°C, protected from light.[1][3]

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 25-150 µM) in a pre-warmed, serum-free transport buffer (e.g., Hanks' Balanced Salt Solution) adjusted to the desired acidic pH (e.g., pH 6.6).[1][11]

  • Uptake Experiment:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with a transport buffer at physiological pH (e.g., pH 7.4).

    • Aspirate the wash buffer and add the this compound working solution.

    • Incubate at 37°C for a predetermined time (e.g., 10 minutes to 2 hours).[1]

  • Termination and Washing:

    • Aspirate the this compound working solution.

    • Wash the cells 2-3 times with ice-cold transport buffer (pH 7.4) to stop the transport and remove extracellular probe.[1]

  • Analysis:

    • For fluorescence microscopy, add fresh buffer (pH 7.4) to the cells and image immediately using appropriate filters for AMCA (Ex/Em ≈ 390/480 nm).[1]

    • For quantitative analysis using a plate reader, lyse the cells in a suitable lysis buffer and measure the fluorescence of the lysate.

Visual Diagrams

PEPT1_Transport_Mechanism cluster_membrane cluster_intracellular Intracellular Space (High pH) H_ext H+ PEPT1 PEPT1 Transporter H_ext->PEPT1 Binds Dipeptide_ext This compound Dipeptide_ext->PEPT1 Binds H_int H+ PEPT1->H_int Translocates Dipeptide_int This compound PEPT1->Dipeptide_int Translocates

Caption: Proton-coupled transport of this compound via PEPT1.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells to Desired Confluence B 2. Prepare this compound Working Solution (Acidic pH) C 3. Wash Cells (Physiological pH Buffer) B->C D 4. Incubate with This compound at 37°C C->D E 5. Stop Transport & Wash (Ice-Cold Buffer) D->E F 6a. Fluorescence Microscopy E->F Analyze G 6b. Cell Lysis & Fluorometry E->G Analyze

Caption: General workflow for a cell-based this compound uptake assay.

References

Cell viability concerns with high concentrations of D-Ala-Lys-AMCA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding specific cytotoxicity of D-Ala-Lys-AMCA at high concentrations is limited. This guide is based on general principles of cell culture, fluorescent probes, and peptide chemistry to help researchers troubleshoot potential cell viability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescent dipeptide. It consists of a D-alanine and a lysine amino acid, conjugated to a blue fluorescent dye, AMCA (7-amino-4-methylcoumarin-3-acetic acid). It is known to be a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1), which is expressed in tissues like the small intestine and kidney.[1][2] Researchers use it as a fluorescent probe to study the activity and inhibition of PEPT1 transporters in cells.[1]

Q2: Could high concentrations of this compound be toxic to my cells?

A2: While specific data is scarce, high concentrations of any exogenous agent, including fluorescent peptides, have the potential to induce cytotoxicity. Potential reasons include:

  • Intrinsic toxicity of the AMCA dye: Some fluorescent dyes can be toxic to cells at high concentrations or upon prolonged exposure, potentially by generating reactive oxygen species (ROS) or interfering with cellular processes.[3]

  • Peptide-related effects: Although D-amino acids are used to increase peptide stability, excessive concentrations could still interfere with cellular functions.[4][5] Studies have shown that increasing D-amino acid substitutions in some peptides can be associated with increased cytotoxicity.[6]

  • Osmotic stress: High concentrations of any solute can alter the osmolarity of the culture medium, leading to cell stress and death.[7]

  • Impurities: Un-purified or degraded probe solution may contain toxic contaminants.

Q3: What are the general signs of cytotoxicity I should look for?

A3: Signs of cytotoxicity can include:

  • Morphological changes: Cells may round up, detach from the culture surface (for adherent cells), shrink (apoptosis), or swell and burst (necrosis).

  • Reduced cell proliferation and viability: A noticeable decrease in the number of viable cells compared to untreated controls.

  • Altered metabolic activity: Assays like MTT or resazurin may show a dose-dependent decrease in signal.[8]

  • Compromised membrane integrity: An increase in the uptake of membrane-impermeable dyes like propidium iodide (PI) or trypan blue.[9][10]

Q4: How do I determine a safe and effective working concentration for my experiments?

A4: The optimal concentration should be high enough to provide a robust fluorescent signal but low enough to avoid impacting cell viability. This is best determined by performing a dose-response experiment (titration). You should test a range of this compound concentrations and assess cell viability using a standard assay (e.g., MTT, LDH, or a live/dead stain) after the desired incubation period. The highest concentration that does not significantly reduce cell viability compared to an untreated control would be considered safe for your experimental model.

Troubleshooting Guide: Investigating Reduced Cell Viability

This guide provides a systematic approach to determine if this compound is the source of your cell viability problem and how to mitigate it.

Problem: You observe decreased cell viability, poor cell health, or unexpected results after incubating your cells with a high concentration of this compound.

Step 1: Initial Assessment and Control Experiments

The first step is to confirm that the observed effect is due to the this compound probe itself and not another aspect of your experimental setup.

Experimental Workflow:

G cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Analysis cluster_3 Conclusion Observe Observe Poor Cell Viability in this compound treated cells Untreated 1. Untreated Control (Cells + Medium only) Vehicle 2. Vehicle Control (Cells + Medium + Solvent) Probe 3. Experimental (Cells + Medium + this compound) Compare Compare Viability: Probe vs. Vehicle vs. Untreated Probe->Compare NoEffect No Significant Difference: Problem is likely not the probe. (Check other factors: contamination, media, etc.) Compare->NoEffect Viability(Probe) ≈ Viability(Vehicle) Effect Viability is lower in Probe group: Probe is likely causing cytotoxicity. Compare->Effect Viability(Probe) < Viability(Vehicle)

Figure 1. Workflow for initial assessment of this compound cytotoxicity.

  • Untreated Control: This is your baseline for maximum cell health.

  • Vehicle Control: this compound is often dissolved in a solvent like DMSO or water.[1] This control ensures that the solvent itself is not causing the toxicity.

  • Experimental Group: Cells treated with this compound at the concentration .

If viability in the probe group is significantly lower than in the vehicle control, proceed to Step 2.

Step 2: Determine the Cytotoxic Threshold with a Dose-Response Curve

This step quantifies the concentration at which this compound becomes toxic to your specific cell line. An MTT assay is a common method for this.[11]

Example Data Presentation:

The results of a dose-response experiment can be summarized in a table.

This compound (µM)Mean Absorbance (570nm)Std. Deviation% Viability (Normalized to Vehicle)
0 (Vehicle Control)1.2540.088100%
101.2310.09198.2%
251.1980.07695.5%
501.1500.08291.7%
1000.9880.10178.8%
2000.6120.06548.8%
4000.2450.04319.5%

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of viability.[12] Viable cells with active metabolism convert MTT into a purple formazan product.[11]

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the different concentrations of the probe. Include vehicle-only and medium-only wells as controls.

  • Incubation: Incubate the plate for your standard experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]

  • Add MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of about 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[12] A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Calculate percent viability by normalizing the absorbance of treated wells to the vehicle control wells [(Abs_treated / Abs_vehicle) * 100].

Step 3: Investigate the Mechanism of Cell Death

If you determine that this compound is cytotoxic, you may want to know if it's causing apoptosis (programmed cell death) or necrosis (uncontrolled cell death). This can be investigated using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[14]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Decision Pathway for Further Investigation:

G cluster_0 Primary Action cluster_1 Advanced Investigation (Optional) Start Dose-response curve confirms this compound cytotoxicity Action 1. Reduce Concentration: Use highest non-toxic dose. 2. Reduce Incubation Time: Can the experiment be shorter? Start->Action Question Is understanding the mechanism of death necessary? Action->Question Assay Perform Annexin V / PI Staining and analyze via Flow Cytometry Question->Assay Yes End Optimize experiment with lower dose/time and proceed Question->End No Result Analyze cell populations: Early Apoptosis vs. Late Apoptosis / Necrosis Assay->Result

Figure 2. Decision-making pathway for addressing this compound cytotoxicity.

By following these troubleshooting steps, researchers can systematically identify, quantify, and mitigate potential cell viability concerns when using high concentrations of this compound, ensuring more reliable and reproducible experimental outcomes.

References

Improving signal-to-noise ratio in D-Ala-Lys-AMCA experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their D-Ala-Lys-AMCA experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescently labeled dipeptide that serves as a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1).[1][2][3][4][5][6] It emits blue fluorescence and is commonly used to characterize the activity of PEPT1 and to screen for potential substrates or inhibitors of this transporter in various cell types, including cancer cells and intestinal epithelial cells.[1][4][] The excitation and emission maxima (Ex/Em) for this compound are approximately 390 nm and 480 nm, respectively.[1]

Q2: What are the main sources of noise in this compound experiments?

The primary sources of noise in fluorescence microscopy experiments, including those with this compound, can be categorized as:

  • Autofluorescence: Endogenous fluorescence from cellular components like NADH, riboflavin, and collagen can interfere with the signal, particularly in the blue-green spectral region where AMCA emits.[8][9][10]

  • Photobleaching: The irreversible destruction of the AMCA fluorophore upon exposure to excitation light can lead to a decrease in signal intensity over time.[11]

  • Background Fluorescence: This can arise from unbound probe in the medium, non-specific binding of the probe to cellular structures or the coverslip, and fluorescence from the imaging medium itself.[8]

  • Detector Noise: Electronic noise from the microscope's detector (e.g., read noise) can also contribute to the overall noise in the image.

Q3: How does pH affect this compound uptake?

The transport of this compound via PEPT1 is proton-coupled, meaning it is dependent on an inwardly directed proton gradient across the cell membrane.[2][12] Therefore, the pH of the extracellular medium significantly influences the transporter's activity. Experiments have shown that a lower extracellular pH (e.g., pH 6.6) compared to the intracellular pH (e.g., pH 7.4) enhances the uptake of the probe.[13][14] Conversely, increasing the extracellular pH to match the intracellular pH can significantly reduce uptake.[13]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Signal Inefficient PEPT1 transport: The cell line may have low PEPT1 expression, or the transporter activity may be suboptimal.- Confirm PEPT1 expression in your cell line using methods like qRT-PCR or Western blotting.[15] - Optimize the extracellular pH to create a proton gradient that favors transport (e.g., pH 6.0-6.6).[13][14] - Ensure the incubation temperature is optimal (typically 37°C).[1]
Suboptimal probe concentration: The concentration of this compound may be too low.- Increase the probe concentration. Typical working concentrations range from 25 µM to 150 µM.[1]
Short incubation time: The incubation period may not be sufficient for significant probe accumulation.- Increase the incubation time. Typical incubation times range from 10 minutes to 3 hours.[1]
High Background High concentration of unbound probe: Excess this compound in the imaging medium contributes to background fluorescence.- After incubation with the probe, wash the cells thoroughly with fresh, pre-warmed buffer (e.g., PBS or cell culture medium) 2-3 times for 5 minutes each.[1]
Non-specific binding: The probe may be binding to cellular components other than PEPT1 or to the coverslip.- Include a competitive inhibitor of PEPT1 (e.g., Gly-Gln, cefadroxil, or captopril) as a control to assess specific uptake.[] - Consider using coated coverslips to reduce non-specific binding.
Autofluorescence: Endogenous cellular fluorophores are emitting in the same spectral range as AMCA.- Before the experiment, image unstained cells under the same conditions to assess the level of autofluorescence.[8] - Use a narrower emission filter to specifically collect the AMCA signal. - If possible, use fluorophores that emit in the red or far-red spectrum to avoid the common blue-green autofluorescence.[8]
Signal Fades Quickly (Photobleaching) Excessive exposure to excitation light: The AMCA fluorophore is being destroyed by the illumination source.- Reduce the intensity of the excitation light. - Decrease the exposure time per image. - Minimize the total time the sample is exposed to light by only illuminating during image acquisition. - Use an anti-fade mounting medium if compatible with your live-cell imaging setup.

Quantitative Data

Table 1: Kinetic Parameters of β-Ala-Lys-AMCA Transport

Vesicle PreparationTransporterKm (µM)Vmax (ΔF/min/mg)Reference
Brush Border Membrane Vesicles - Outer Cortex (BBMV-OC)PEPT1783.7 ± 115.72191.2 ± 133.9[13]
Brush Border Membrane Vesicles - Outer Medulla (BMMV-OM)PEPT293.6 ± 21.9935.8 ± 50.2[13]

Table 2: Recommended Experimental Parameters

ParameterRecommended RangeNotesReference
This compound Concentration 25 - 150 µMOptimal concentration should be determined empirically for each cell type and experimental setup.[1]
Incubation Time 10 min - 3 hLonger incubation times may lead to higher signal but also potentially higher background.[1]
Incubation Temperature 37°CStandard cell culture incubation temperature.[1]
Extracellular pH for Optimal Uptake 6.0 - 6.6A proton gradient is necessary for PEPT1-mediated transport.[13][14]

Experimental Protocols

Detailed Methodology for this compound Uptake Assay in Cultured Cells

  • Cell Preparation:

    • Seed cells on a suitable imaging plate or coverslip and culture until they reach the desired confluency.

    • On the day of the experiment, remove the culture medium.

  • Washing:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable transport buffer (e.g., Krebs-Ringer buffer) at the desired pH for the experiment. Perform each wash for 5 minutes.[1]

  • Probe Incubation:

    • Prepare the this compound working solution by diluting the stock solution in pre-warmed, serum-free cell culture medium or transport buffer to the desired final concentration (e.g., 25-150 µM).[1]

    • Add the this compound working solution to the cells and incubate at 37°C for the desired time (e.g., 1-2 hours).[1] To minimize photobleaching, protect the plate from light during incubation.

  • Post-Incubation Washing:

    • Aspirate the dye working solution.

    • Wash the cells 2-3 times with fresh, pre-warmed culture medium or transport buffer for 5 minutes each to remove unbound probe.[1]

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Observe the cells using a fluorescence microscope with appropriate filters for AMCA (Ex/Em ≈ 390/480 nm).[1]

    • To minimize photobleaching, use the lowest possible excitation light intensity and exposure time that provides a detectable signal.

  • Controls:

    • Negative Control (No Transporter): Use a cell line that does not express PEPT1 to assess non-specific uptake.

    • Competitive Inhibition: In a parallel experiment, co-incubate the cells with this compound and a known PEPT1 inhibitor (e.g., 10 mM Gly-Gln) to confirm that the uptake is transporter-mediated.[13]

    • Autofluorescence Control: Image unstained cells using the same imaging parameters to determine the level of background autofluorescence.[8]

Visualizations

PEPT1_Signaling_Pathway cluster_extracellular Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) This compound This compound PEPT1 PEPT1 Transporter This compound->PEPT1 Binds H+ H+ H+->PEPT1 Binds D-Ala-Lys-AMCA_in This compound PEPT1->D-Ala-Lys-AMCA_in Transports H+_in H+ PEPT1->H+_in Transports

Caption: PEPT1 co-transports this compound and H+ into the cell.

Experimental_Workflow A 1. Seed and Culture Cells B 2. Wash Cells with Buffer A->B C 3. Incubate with this compound B->C D 4. Wash to Remove Unbound Probe C->D E 5. Image with Fluorescence Microscope D->E F 6. Analyze Signal-to-Noise Ratio E->F

Caption: A typical workflow for this compound uptake experiments.

References

Validation & Comparative

Validating D-Ala-Lys-AMCA as a Specific PEPT1 Substrate Over PEPT2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the substrate specificity of D-Ala-Lys-AMCA for the peptide transporters PEPT1 and PEPT2, supported by experimental data and detailed protocols.

The proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) play crucial roles in the absorption and distribution of di- and tripeptides and peptidomimetic drugs. While both are members of the solute carrier family 15, they exhibit distinct kinetic properties and tissue distribution. PEPT1 is typically a low-affinity, high-capacity transporter found predominantly in the small intestine, whereas PEPT2 is a high-affinity, low-capacity transporter expressed in tissues like the kidney and brain.[1][2] Distinguishing the activity of these two transporters is vital for drug development and physiological studies. This compound has been utilized as a fluorescent substrate to probe the activity of these transporters.[3][4][5]

Comparative Analysis of Substrate Specificity

A key study investigating the transport of β-Ala-Lys-AMCA in renal brush border membrane vesicles (BBMV) provided a quantitative comparison between PEPT1 and PEPT2 activity. Vesicles isolated from the outer cortex (BBMV-OC) are enriched in PEPT1, while those from the outer medulla (BMMV-OM) are enriched in PEPT2.[6][7] The kinetic parameters from this study are summarized below.

Transporter ModelPredominant TransporterSubstrateKm (μM)Vmax (ΔF/min/mg)
BBMV-OCPEPT1β-Ala-Lys-AMCA783.7 ± 115.72191.2 ± 133.9
BMMV-OMPEPT2β-Ala-Lys-AMCA93.6 ± 21.9935.8 ± 50.2

Table 1: Kinetic parameters of β-Ala-Lys-AMCA transport in renal brush border membrane vesicles. Data sourced from Alghamdi et al. (2018).[6][7]

The significantly lower Michaelis constant (Km) for β-Ala-Lys-AMCA in PEPT2-rich vesicles (93.6 μM) compared to PEPT1-rich vesicles (783.7 μM) indicates a much higher affinity of this substrate for PEPT2.[6][7] This suggests that while this compound is often referred to as a PEPT1 substrate, its analog shows preferential binding to PEPT2.

It is crucial to note that the transport of these fluorescent dipeptides can be species-specific. One study reported that while mammalian PEPT2 transports this compound, mammalian PEPT1 transports it only very slightly.[1] However, the same study was unable to demonstrate PEPT1-specific transport of this compound in the intestine of wild-type mice when compared to PEPT1-knockout mice.[1]

Experimental Protocol: Validating Substrate Specificity using a Fluorescence-Based Uptake Assay

This protocol describes a general method for comparing the transport of this compound in cells expressing either PEPT1 or PEPT2.

Objective: To determine the relative transport of this compound by PEPT1 and PEPT2.

Materials:

  • HEK293 cells (or other suitable host cells)

  • Expression vectors for human PEPT1 and PEPT2

  • Lipofectamine or other transfection reagent

  • This compound

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered to pH 6.0 and 7.4)

  • Gly-Sar (a known PEPT1/PEPT2 substrate for competition assays)

  • Cell lysis buffer

  • Fluorescence microplate reader or fluorescence microscope

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Seed cells in 24- or 48-well plates.

    • Transfect cells with either the PEPT1 expression vector, the PEPT2 expression vector, or an empty vector (mock control) using a suitable transfection reagent.

    • Allow 24-48 hours for transporter expression.

  • Transport Assay:

    • Wash the cells with assay buffer (pH 7.4).

    • Pre-incubate the cells in assay buffer (pH 7.4) for 10-15 minutes at 37°C.

    • Remove the pre-incubation buffer and add the uptake solution containing this compound in assay buffer (pH 6.0 to provide the proton gradient). Include wells with a known inhibitor like Gly-Sar to determine specific uptake.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

    • Stop the transport by rapidly washing the cells three times with ice-cold assay buffer (pH 7.4).

  • Quantification of Uptake:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the fluorescence of the cell lysate using a fluorescence microplate reader (e.g., Ex/Em = 350/450 nm).

    • Normalize the fluorescence signal to the total protein concentration in each well.

  • Data Analysis:

    • Subtract the fluorescence of the mock-transfected cells from the PEPT1- and PEPT2-expressing cells to determine the transporter-mediated uptake.

    • Compare the normalized fluorescence values between PEPT1- and PEPT2-expressing cells to assess the relative transport rate.

Visualization of Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Transport Assay cluster_analysis Data Acquisition & Analysis culture Culture HEK293 Cells seed Seed Cells in Plates culture->seed transfect Transfect with PEPT1, PEPT2, or Mock Vector seed->transfect wash1 Wash with pH 7.4 Buffer transfect->wash1 preincubate Pre-incubate at 37°C wash1->preincubate add_substrate Add this compound (pH 6.0 Buffer) preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_transport Wash with Ice-Cold pH 7.4 Buffer incubate->stop_transport lyse Lyse Cells stop_transport->lyse measure Measure Fluorescence lyse->measure normalize Normalize to Protein Concentration measure->normalize compare Compare Uptake: PEPT1 vs. PEPT2 vs. Mock normalize->compare

Caption: Workflow for validating this compound specificity for PEPT1 vs. PEPT2.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of D-Ala-Lys-AMCA with Cellular Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of fluorescent probes is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of D-Ala-Lys-AMCA, a widely used fluorescent dipeptide, and its interaction with various cellular transporters. We delve into its primary targets, the proton-coupled oligopeptide transporters PEPT1 and PEPT2, explore available data on its broader cross-reactivity, and compare its performance with alternative fluorescent probes.

This compound is a valuable tool for studying peptide transport, primarily due to its resistance to intracellular hydrolysis and its fluorescent properties, which allow for direct visualization and quantification of uptake.[1] However, its utility is intrinsically linked to its selectivity for its target transporters. This guide aims to provide a clear and objective overview of the current understanding of this compound's transporter interactions, supported by experimental data and detailed protocols.

Quantitative Analysis of Transporter Interactions

The interaction of this compound and its close analog, β-Ala-Lys-AMCA, with the peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) has been characterized in various experimental systems. These transporters exhibit different affinities and capacities for substrate transport, with PEPT1 being a low-affinity, high-capacity transporter and PEPT2 being a high-affinity, low-capacity transporter.[2]

SubstrateTransporterExperimental SystemKm (µM)Vmax (relative units)Reference
β-Ala-Lys-AMCAPEPT1 (renal-type)Brush Border Membrane Vesicles (Outer Cortex)783.7 ± 115.72191.2 ± 133.9 ΔF/min/mg[3][4]
β-Ala-Lys-AMCAPEPT2 (renal-type)Brush Border Membrane Vesicles (Outer Medulla)93.6 ± 21.9935.8 ± 50.2 ΔF/min/mg[3][4]

Note: The data above is for β-Ala-Lys-AMCA, a closely related analog of this compound. Kinetic data for this compound is less consistently reported in the literature. It is important to note that transport kinetics can be species- and isoform-specific.[2] For instance, studies have shown that this compound is transported by vertebrate "renal-type" PEPT2 and C. elegans "intestinal-type" PEPT1, but its transport by vertebrate PEPT1 can be variable.[2]

Cross-Reactivity with Other Cellular Transporters: An Area for Further Investigation

A critical aspect of characterizing any molecular probe is to determine its potential for off-target effects. While this compound is well-established as a substrate for PEPT1 and PEPT2, there is a notable lack of comprehensive studies investigating its cross-reactivity with other major families of cellular transporters, such as:

  • Organic Anion Transporting Polypeptides (OATPs)

  • Organic Anion Transporters (OATs)

  • Organic Cation Transporters (OCTs)

  • ATP-Binding Cassette (ABC) Transporters

The current body of scientific literature does not provide significant evidence of this compound being a substrate or inhibitor for these transporter families. This represents a significant knowledge gap. Researchers using this compound in complex biological systems should be aware of this limitation and consider performing validation experiments to confirm the specificity of the observed transport.

Comparison with Alternative Fluorescent Probes

Several other fluorescently labeled peptides and amino acid analogs are used to study cellular transport. Each has its own set of characteristics, advantages, and disadvantages.

ProbeFluorophorePrimary Target(s)Key Characteristics
This compound AMCAPEPT1, PEPT2Blue fluorescence; good for characterizing PEPT1/2-specific transport.[1]
β-Ala-Lys-AMCA AMCAPEPT1, PEPT2Similar to this compound; kinetic data available.[3][4]
Lys-FITC-OCH3 FITChPEPT1Green fluorescence; recognized and transported by hPEPT1.[5]
Various Peptide-based Probes Multiple (e.g., Dansyl, FITC, Alexa Fluor)Varies with peptide sequenceOffer flexibility in targeting specific transporters or cellular processes.

Advantages and Disadvantages of Common Fluorophores:

  • AMCA (Aminomethylcoumarin Acetate):

    • Advantages: Relatively small and less likely to interfere with peptide binding to transporters.

    • Disadvantages: Lower quantum yield and emits in the blue region, which can be subject to higher cellular autofluorescence.

  • FITC (Fluorescein Isothiocyanate):

    • Advantages: Bright green fluorescence, widely used and well-characterized.

    • Disadvantages: pH-sensitive fluorescence and prone to photobleaching.[6] Can be bulkier than AMCA, potentially affecting transport kinetics.

Experimental Protocols

To facilitate reproducible research, we provide detailed methodologies for key experiments cited in this guide.

Protocol 1: this compound Uptake Assay in Caco-2 Cells

This protocol is adapted from standard Caco-2 permeability assays and can be used to assess the transport of this compound.

Materials:

  • Caco-2 cells (passages 25-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS), pH 6.5 (apical buffer) and pH 7.4 (basolateral buffer)

  • This compound stock solution (in DMSO or water)

  • Gly-Sar (a competitive inhibitor)

  • Fluorescence plate reader (Ex/Em ≈ 350/450 nm)

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 250 Ω·cm²).

  • Uptake Experiment: a. Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4). b. Pre-incubate the cells for 20 minutes at 37°C with HBSS (apical pH 6.5, basolateral pH 7.4). c. To the apical chamber, add the this compound solution in HBSS (pH 6.5) to the desired final concentration. For inhibition studies, co-incubate with a known PEPT1 inhibitor like Gly-Sar. d. Incubate for the desired time points (e.g., 15, 30, 60 minutes) at 37°C. e. Stop the uptake by aspirating the apical solution and washing the monolayers three times with ice-cold HBSS (pH 7.4).

  • Cell Lysis and Fluorescence Measurement: a. Lyse the cells in each insert with a suitable lysis buffer (e.g., RIPA buffer). b. Transfer the cell lysates to a 96-well black plate. c. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for AMCA.

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample. Compare the uptake in the presence and absence of inhibitors to determine the contribution of specific transporters.

Protocol 2: Fluorescent Substrate Uptake Assay in Xenopus Oocytes

This protocol provides a general workflow for expressing transporters in Xenopus oocytes and measuring the uptake of fluorescent substrates.

Materials:

  • Xenopus laevis oocytes (stage V-VI)

  • cRNA of the transporter of interest

  • Microinjection setup

  • Modified Barth's Saline (MBS)

  • This compound

  • Fluorescence microscope or spectrophotometer

Procedure:

  • Oocyte Preparation and cRNA Injection: a. Harvest and defolliculate Xenopus oocytes. b. Microinject oocytes with the cRNA of the transporter of interest. Inject a control group with water. c. Incubate the oocytes for 2-4 days at 16-18°C in MBS to allow for transporter expression.

  • Uptake Assay: a. Pre-incubate the oocytes in a buffer solution (e.g., pH-adjusted MBS) for a short period. b. Transfer the oocytes to the uptake solution containing this compound at the desired concentration. c. Incubate for a defined period. d. Stop the uptake by transferring the oocytes to ice-cold buffer and washing them several times to remove extracellular substrate.

  • Fluorescence Measurement: a. Microscopy: Visualize and quantify the fluorescence in individual oocytes using a fluorescence microscope equipped with the appropriate filter set for AMCA. b. Spectrophotometry: Lyse individual or small groups of oocytes and measure the fluorescence of the lysate in a spectrophotometer.

  • Data Analysis: Compare the fluorescence signal from transporter-expressing oocytes to that of control oocytes to determine the specific uptake.

Visualizing the Logic of Transporter Interaction

To better understand the processes involved in studying this compound transport, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

G cluster_0 Experimental Workflow: Assessing this compound Transport Specificity start Start: Prepare cell culture expressing target transporter(s) integrity Check monolayer integrity (e.g., TEER) start->integrity preincubate Pre-incubate with buffer integrity->preincubate add_substrate Add this compound preincubate->add_substrate add_inhibitor Add this compound + specific inhibitor (e.g., Gly-Sar) preincubate->add_inhibitor incubate Incubate at 37°C add_substrate->incubate add_inhibitor->incubate wash Wash with ice-cold buffer incubate->wash lyse Lyse cells wash->lyse measure Measure fluorescence lyse->measure analyze Analyze data: Compare uptake with and without inhibitor measure->analyze G cluster_1 Logical Framework for Investigating Transporter Cross-Reactivity probe Fluorescent Probe (this compound) primary_targets Primary Targets (PEPT1/PEPT2) probe->primary_targets Known Substrate potential_off_targets Potential Off-Targets (OATPs, OATs, OCTs, ABC Transporters) probe->potential_off_targets Hypothesized Interaction in_vitro_assays In Vitro Transport Assays potential_off_targets->in_vitro_assays cell_lines Cell lines overexpressing individual transporters in_vitro_assays->cell_lines inhibition_assays Competitive Inhibition Assays cell_lines->inhibition_assays direct_uptake Direct Uptake Studies cell_lines->direct_uptake no_interaction No significant interaction observed inhibition_assays->no_interaction interaction Interaction detected (Substrate/Inhibitor) inhibition_assays->interaction direct_uptake->no_interaction direct_uptake->interaction

References

A Comparative Analysis of D-Ala-Lys-AMCA and Other Fluorescent Dipeptides for Cellular Imaging and Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of D-Ala-Lys-AMCA with other prominent fluorescent dipeptides. The objective is to offer a comprehensive resource for selecting the appropriate fluorescent probe for various research applications, from studying peptide transport mechanisms to visualizing bacterial cell wall synthesis. This analysis is supported by a compilation of experimental data on their photophysical properties, biological applications, and detailed protocols for their use.

Introduction to Fluorescent Dipeptides

Fluorescent dipeptides are invaluable tools in life sciences, enabling the visualization and tracking of biological processes at the cellular and subcellular levels. These probes consist of a dipeptide moiety, which can facilitate transport into cells via specific transporters or be incorporated into cellular structures, and a fluorescent reporter (fluorophore) that allows for detection and imaging. The choice of a fluorescent dipeptide depends on several factors, including the biological system under investigation, the instrumentation available, and the specific experimental goals.

This guide focuses on two primary applications of fluorescent dipeptides: as substrates for peptide transporters and as probes for bacterial cell wall labeling. This compound is a well-established substrate for the proton-coupled oligopeptide transporter 1 (PEPT1), making it a valuable tool for studying peptide uptake and for screening potential drug candidates that target this transporter.[1][2][3][4][5][6] In parallel, a distinct class of fluorescent D-amino acids and dipeptides (FDAAs) has emerged as powerful probes for labeling and visualizing the dynamic process of bacterial cell wall biosynthesis.[7][8][9]

Comparative Data of Fluorescent Dipeptides

The selection of a fluorescent probe is often dictated by its photophysical properties. An ideal probe possesses high brightness (a product of its molar extinction coefficient and quantum yield), significant photostability, and spectral characteristics that are compatible with available microscopy filter sets. The following tables summarize the key properties of this compound and other commonly used fluorescent dipeptides.

Photophysical Properties
Dipeptide/FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Fluorescence Quantum Yield (Φ)Key Characteristics
This compound ~348-390~435-48017,400 (for AMCA)0.91 (for AMCA)Bright blue fluorescence, high quantum yield, good photostability.[7][10]
β-Ala-Lys-AMCA ~348~43517,400 (for AMCA)0.91 (for AMCA)Similar to this compound, used in peptide transporter studies.[7][10]
HADA ~405~450Data not availableData not availableBlue-emitting FDAA, good balance of brightness and photostability, widely used for bacterial labeling.[8][9]
NADA ~460~550Data not availableData not availableGreen-emitting FDAA, but suffers from low photostability.[8][9]
FDL ~490~525Data not availableData not availableGreen-emitting FDAA, brighter than HADA.[8][9]
TDL ~555~575Data not availableData not availableRed-emitting FDAA, bright and photostable, but has limited permeability in Gram-negative bacteria.[8][9]
Lys-(Nε-FITC)-OCH₃ 490525Data not availableData not availableFITC-labeled lysine derivative for studying peptide transporters.[11]
Applications and Substrate Specificity
DipeptidePrimary ApplicationTargetKey AdvantagesLimitations
This compound Peptide transport studiesPEPT1Well-characterized substrate, enables characterization of PEPT1-specific substrates or inhibitors.[1][12][13]Primarily limited to studying PEPT1-mediated transport.
β-Ala-Lys-AMCA Peptide transport studiesPEPT1 and PEPT2Can be used to discriminate between PEPT1 and PEPT2 isoforms in a species-specific manner.Transport efficiency can vary significantly between species and isoforms.
HADA Bacterial cell wall labelingPenicillin-binding proteins (PBPs) and L,D-transpeptidasesRobust labeling in a wide range of bacterial species, good signal-to-noise ratio.[8][14]Dimmer than some other FDAAs.[14]
NADA Bacterial cell wall labelingPBPs and L,D-transpeptidasesGreen emission for multi-color imaging.[8]Low photostability.[9][14]
FDL Bacterial cell wall labelingPBPs and L,D-transpeptidasesBright green fluorescence.[8]Larger size can limit permeability in Gram-negative bacteria.[11]
TDL Bacterial cell wall labelingPBPs and L,D-transpeptidasesBright red fluorescence, high photostability.[8][9]Poor outer-membrane permeability in Gram-negative bacteria.[11][14]
Lys-(Nε-FITC)-OCH₃ Peptide transport studieshPept1Useful for rapid assessment of peptide transporter activity.[15][16]FITC fluorescence is pH-sensitive.

Signaling Pathways and Experimental Workflows

Visualizing the biological context in which these fluorescent dipeptides function is crucial for experimental design and data interpretation. The following diagrams, generated using Graphviz, illustrate the key pathways and workflows.

PEPT1_Transport cluster_extracellular Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (High pH) This compound This compound PEPT1 PEPT1 Transporter This compound->PEPT1 Binds H_ion H+ H_ion->PEPT1 Co-transport Transported_Dipeptide This compound PEPT1->Transported_Dipeptide Translocates Transported_H H+ PEPT1->Transported_H Fluorescence Blue Fluorescence (Ex: 390 nm, Em: 480 nm) Transported_Dipeptide->Fluorescence Emits FDAA_Labeling_Workflow cluster_workflow Experimental Workflow cluster_mechanism Mechanism of Incorporation start Bacterial Culture add_fdaa Add Fluorescent Dipeptide (e.g., HADA) start->add_fdaa incubation Incubate (e.g., 30 min at 37°C) add_fdaa->incubation wash Wash to Remove Unbound Probe incubation->wash FDAA Fluorescent D-Amino Acid (FDAA) incubation->FDAA During incubation fixation Fix Cells (Optional) wash->fixation imaging Fluorescence Microscopy fixation->imaging analysis Image Analysis imaging->analysis PBP Penicillin-Binding Protein (PBP) FDAA->PBP Recognized by PG Peptidoglycan PBP->PG Incorporates into CellWall Bacterial Cell Wall PG->CellWall Forms

References

Alternatives to AMCA fluorophore for peptide labeling in transport studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in cellular transport studies, the selection of an appropriate fluorescent label for peptides is a critical determinant of experimental success. While aminomethylcoumarin acetate (AMCA) has traditionally been a popular choice for blue fluorescence applications, a range of alternative fluorophores now offer significant advantages in terms of brightness, photostability, and pH insensitivity. This guide provides a comprehensive comparison of AMCA and its leading alternatives—Alexa Fluor 350, DyLight 350, ATTO 390, and Tide Fluor™ 1—to aid researchers, scientists, and drug development professionals in making informed decisions for their peptide labeling needs.

Performance Comparison of Blue Fluorophores

The selection of a fluorophore should be guided by its specific photophysical properties. The following table summarizes the key performance indicators for AMCA and its alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Advantages
AMCA ~348[1][2]~435[1][2]~17,400[1][2]~0.91[1][2]High quantum yield, good resistance to photobleaching.[1][2]
Alexa Fluor 350 ~343-346[3][4]~441-442[3][4]~19,000~0.24[3]Brighter than AMCA, highly photostable, and pH-insensitive.[3][4]
DyLight 350 ~353[5][6]~432[5][6]~15,000[5][6]Not specifiedHigh fluorescence intensity and water solubility.[5]
ATTO 390 ~390[7]~479[7]~24,000[7]~0.90[7][8]High quantum yield, large Stokes shift, good photostability.[7][8][9]
Tide Fluor™ 1 ~345~442~20,000~0.95Water-soluble derivative of AMCA with similar spectral properties.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are standard protocols for peptide labeling and cellular transport studies.

Peptide Labeling with NHS Ester Fluorophores

This protocol describes the labeling of peptides containing a primary amine (e.g., N-terminus or lysine side chain) with an N-hydroxysuccinimide (NHS) ester-activated fluorophore.

Materials:

  • Peptide with a primary amine

  • Amine-reactive fluorophore (e.g., Alexa Fluor 350 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 0.1 M sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the peptide: Dissolve the peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Prepare the dye solution: Immediately before use, dissolve the NHS ester fluorophore in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling reaction: Add the dissolved fluorophore to the peptide solution. A typical starting molar ratio of dye to peptide is 10:1. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the wavelength of maximum absorbance for the protein (typically 280 nm) and the fluorophore.

Cellular Uptake Assay using a Fluorescence Plate Reader

This protocol provides a high-throughput method for quantifying the cellular uptake of fluorescently labeled peptides.

Materials:

  • Cells of interest

  • Cell culture medium

  • Fluorescently labeled peptide

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

  • Trypan blue solution

  • Lysis buffer (e.g., RIPA buffer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Peptide Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled peptide at the desired concentration. Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

  • Wash: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.

  • Quench Extracellular Fluorescence (Optional): To distinguish between membrane-bound and internalized peptide, add a quenching agent like Trypan blue to the wells for a short period before the final wash.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at 4°C.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Normalization: Normalize the fluorescence intensity to the total protein concentration in each well, determined using a standard protein assay (e.g., BCA assay).

Cellular Transport Study using Confocal Microscopy

This protocol allows for the visualization of the intracellular localization of fluorescently labeled peptides.[10][11][12]

Materials:

  • Cells of interest

  • Glass-bottom culture dishes or chamber slides

  • Fluorescently labeled peptide

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Lysosomal or endosomal markers (optional)

  • Paraformaldehyde (PFA) for fixing

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Peptide Incubation: Treat the cells with the fluorescently labeled peptide in culture medium for the desired time and concentration.

  • Staining (Optional): For co-localization studies, incubate the cells with organelle-specific fluorescent markers. A nuclear counterstain can also be applied.

  • Wash: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Imaging: Mount the coverslips and image the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the fluorophore(s) used.

Visualizing Cellular Processes

Diagrams can effectively illustrate complex biological pathways and experimental procedures.

G Peptide Fluorescently-labeled Peptide Cell Cell Membrane Peptide->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Internalization Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Cytosol Cytosol Endosome->Cytosol Endosomal Escape Nucleus Nucleus Cytosol->Nucleus Nuclear Targeting

Caption: General workflow of a peptide transport study.

G Ligand Growth Factor/Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Activation PI3K PI3K Receptor->PI3K Activation PlasmaMembrane Plasma Membrane PIP3 PIP3 PI3K->PIP3 Generates Rac1 Rac1 PIP3->Rac1 Activation Actin Actin Polymerization Rac1->Actin Ruffling Membrane Ruffling Actin->Ruffling Macropinosome Macropinosome Formation Ruffling->Macropinosome

References

Illuminating Peptide Uptake: A Comparative Guide to Confirming D-Ala-Lys-AMCA Transport via Gene-Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to confirm the transporter-mediated uptake of the fluorescent dipeptide D-Ala-Lys-AMCA. We delve into the application of gene-silencing techniques and present supporting experimental data, alternative approaches, and detailed protocols to aid in the robust characterization of peptide transporter activity.

The uptake of peptides and peptide-like drugs is a critical area of study in drug discovery and development. Fluorescently labeled substrates, such as this compound, have emerged as valuable tools for visualizing and quantifying the activity of peptide transporters like PEPT1 and PEPT2. However, to conclusively attribute the uptake of such probes to specific transporters, it is essential to employ methods that can modulate transporter expression. Gene-silencing, particularly RNA interference (RNAi), offers a powerful approach to specifically knockdown the expression of target transporters and observe the resulting effect on substrate uptake.

Performance Comparison: this compound Uptake and the Impact of Gene-Silencing

Table 1: Kinetic Parameters of Fluorescent Peptide Transporter Substrates

SubstrateTransporterCell/Vesicle SystemK_m (μM)V_max (ΔF/min/mg)
β-Ala-Lys-AMCAPEPT1Brush Border Membrane Vesicles (Outer Cortex)783.7 ± 115.72191.2 ± 133.9
β-Ala-Lys-AMCAPEPT2Brush Border Membrane Vesicles (Outer Medulla)93.6 ± 21.9935.8 ± 50.2

This table showcases the different kinetic profiles of β-Ala-Lys-AMCA with PEPT1 and PEPT2, highlighting PEPT2's higher affinity (lower K_m) and lower capacity (lower V_max) compared to PEPT1. Data extracted from a study on renal brush border membrane vesicles.[1][2]

Table 2: Effect of Gene-Silencing on Fluorescent Dipeptide Uptake

Cell LineTarget GeneFluorescent SubstrateKnockdown Efficiency (%)Reduction in Uptake (%)
Bovine Mammary Epithelial CellsPEPT2β-Ala-Lys-AMCA~70% (mRNA level)Significant decrease

This table demonstrates the direct impact of PEPT2 gene-silencing on the uptake of β-Ala-Lys-AMCA. The significant decrease in fluorescence after siRNA transfection confirms that PEPT2 is a primary transporter for this substrate in this cell type.[3][4]

Alternative Approaches and Considerations

While this compound is a widely used fluorescent substrate, researchers have other options to consider, each with its own set of characteristics.

  • β-Ala-Lys-AMCA: As demonstrated in the tables above, this is a well-characterized substrate for both PEPT1 and PEPT2 and can be a suitable alternative to this compound.

  • Competitive Inhibition: The use of known transporter substrates, such as the dipeptide Gly-Gln, can be employed to compete with the uptake of the fluorescent probe. A significant reduction in fluorescence in the presence of a competitor provides evidence for transporter-mediated uptake. Studies have shown that Gly-Gln can inhibit the uptake of β-Ala-Lys-AMCA by up to 80% in vesicles expressing PEPT2.[1][2]

  • Radiolabeled Substrates: Traditional methods using radiolabeled dipeptides (e.g., [¹⁴C]Gly-Sar) offer high sensitivity and are a gold standard for quantifying transport kinetics. However, they involve the handling of radioactive materials and are less amenable to high-throughput screening and real-time imaging compared to fluorescent methods.

Experimental Protocols

To facilitate the replication of these studies, we provide detailed methodologies for both the gene-silencing and the fluorescent peptide uptake assays.

Protocol 1: Gene-Silencing of Transporters using siRNA

This protocol outlines the steps for transiently knocking down the expression of a target transporter (e.g., PEPT1 or PEPT2) in a cell line such as Caco-2.

  • Cell Seeding:

    • One day prior to transfection, seed the cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation:

    • Thaw the siRNA targeting the transporter of interest (and a non-targeting control siRNA) and resuspend in RNase-free water to a stock concentration of 20 µM.

  • Transfection Complex Formation:

    • For each well, prepare two tubes:

      • Tube A: Dilute 1.5 µL of the 20 µM siRNA stock in 50 µL of serum-free medium (e.g., Opti-MEM™).

      • Tube B: Dilute 1 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

  • Cell Transfection:

    • Add 100 µL of the siRNA-lipid complex mixture to each well containing the cells and gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

  • Verification of Knockdown (Optional but Recommended):

    • After the incubation period, lyse a subset of the cells and perform quantitative real-time PCR (qRT-PCR) or Western blotting to confirm the reduction in the target transporter's mRNA or protein levels, respectively.

Protocol 2: this compound Uptake Assay

This protocol describes how to measure the uptake of this compound in cells, including those that have undergone gene-silencing.

  • Cell Preparation:

    • After the 48-72 hour transfection period (from Protocol 1), aspirate the culture medium from the wells.

    • Wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.0 (to mimic the proton gradient that drives PEPT1/2 activity).

  • Uptake Initiation:

    • Prepare a working solution of this compound in the transport buffer at the desired concentration (e.g., 50 µM).

    • Add the this compound solution to each well and incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Uptake Termination and Washing:

    • To stop the uptake, aspirate the this compound solution and immediately wash the cells three times with ice-cold transport buffer.

  • Fluorescence Measurement:

    • Add a suitable lysis buffer to each well to release the intracellular contents.

    • Measure the fluorescence intensity of the lysate using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMCA (approximately 345 nm and 445 nm, respectively).

  • Data Analysis:

    • Normalize the fluorescence intensity to the protein concentration of each sample.

    • Compare the fluorescence in cells treated with the transporter-specific siRNA to that in cells treated with the non-targeting control siRNA. A significant reduction in fluorescence in the knockdown cells confirms the role of the targeted transporter in this compound uptake.

Visualizing the Workflow and Cellular Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_transfection Gene-Silencing (siRNA) cluster_uptake This compound Uptake Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in Plate siRNA_prep 2. Prepare siRNA Solutions cell_seeding->siRNA_prep complex_formation 3. Form siRNA-Lipid Complexes siRNA_prep->complex_formation transfection 4. Transfect Cells complex_formation->transfection incubation 5. Incubate for 48-72h transfection->incubation cell_wash 6. Wash Cells incubation->cell_wash add_substrate 7. Add this compound cell_wash->add_substrate uptake_incubation 8. Incubate for 10-30 min add_substrate->uptake_incubation terminate_wash 9. Terminate and Wash uptake_incubation->terminate_wash measure_fluorescence 10. Measure Fluorescence terminate_wash->measure_fluorescence data_analysis 11. Compare Fluorescence (Control vs. Knockdown) measure_fluorescence->data_analysis end Confirmation data_analysis->end start Start start->cell_seeding

Caption: Experimental workflow for confirming transporter-mediated uptake.

signaling_pathway cluster_membrane Cellular Membrane cluster_gene_silencing Gene-Silencing Effect transporter Peptide Transporter (e.g., PEPT1/PEPT2) intracellular This compound (Intracellular) transporter->intracellular Transport extracellular This compound (Extracellular) extracellular->transporter Binding fluorescence Fluorescence (Signal) intracellular->fluorescence Detection siRNA siRNA mRNA Transporter mRNA siRNA->mRNA Degradation mRNA->transporter Translation (Inhibited)

References

A Researcher's Guide to Control Experiments for D-Ala-Lys-AMCA Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of essential control experiments for cellular uptake assays using D-Ala-Lys-AMCA, a fluorescent dipeptide probe. For researchers, scientists, and drug development professionals, implementing proper controls is critical for validating assay specificity and generating reliable data. This document outlines detailed protocols for these controls and compares expected outcomes to ensure data integrity.

This compound is a well-established substrate for proton-coupled oligopeptide transporters (PEPTs), particularly PEPT1.[1][][3][4][5] Its inherent fluorescence (Ex/Em ≈ 390/480 nm) allows for the direct measurement of transport activity in cells.[1][3] However, like all fluorescence-based assays, this method is susceptible to artifacts. Rigorous controls are necessary to differentiate true transporter-mediated uptake from background noise and non-specific phenomena.

Core Experimental Protocol: this compound Uptake Assay

This section details a generalized protocol for measuring this compound uptake. Specific parameters such as cell density and incubation times should be optimized for the cell line under investigation.

Materials:

  • Cells expressing the peptide transporter of interest (e.g., Caco-2 cells, PEPT1-transfected HEK293 cells)

  • This compound

  • Assay Buffer (e.g., HBSS or a buffer with controlled pH)

  • Multi-well plates suitable for fluorescence measurement (e.g., black, clear-bottom 96-well plates)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Plating: Seed cells in a multi-well plate to achieve a confluent monolayer on the day of the experiment.

  • Cell Washing: On the day of the assay, gently wash the cells twice with pre-warmed assay buffer to remove culture medium.[1][3]

  • Substrate Addition: Add the this compound working solution (e.g., 25-150 µM in assay buffer) to the cells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes to 2 hours).[1][3] This period should be within the linear range of uptake, which should be determined during assay optimization.

  • Termination and Washing: Aspirate the substrate solution and wash the cells three times with ice-cold assay buffer to stop the transport process and remove extracellular probe.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or visualize it with a fluorescence microscope.

Workflow for this compound Uptake Assay

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout plate_cells 1. Plate Cells wash_cells_prep 2. Wash Cells plate_cells->wash_cells_prep add_substrate 3. Add this compound wash_cells_prep->add_substrate incubate 4. Incubate at 37°C add_substrate->incubate stop_wash 5. Stop & Wash (Cold Buffer) incubate->stop_wash measure 6. Measure Fluorescence stop_wash->measure

Caption: General workflow for a this compound cellular uptake experiment.

Essential Control Experiments: A Comparative Guide

To ensure that the measured fluorescence corresponds to specific, transporter-mediated uptake of this compound, a series of control experiments must be performed. These controls are designed to account for various potential artifacts.

Negative Controls: Ruling Out False Positives

Negative controls are crucial for establishing the baseline and identifying non-specific signals.

Control ExperimentPurposeDetailed MethodologyExpected Outcome
Unlabeled Cells To measure cellular autofluorescence.[6]Follow the standard protocol but add only the assay buffer (without this compound) to the cells. Image or read the fluorescence at the same settings used for the experimental samples.A low, baseline fluorescence signal. This value should be subtracted from all other readings.
Incubation at 4°C To distinguish active, energy-dependent transport from passive diffusion or non-specific binding.[]Perform the uptake assay in parallel at 4°C instead of 37°C. All other conditions remain the same.Significantly reduced fluorescence signal compared to the 37°C condition, as active transport is an energy-dependent process that is inhibited at low temperatures.
Transporter-Deficient Cells To confirm that uptake is mediated by the specific transporter of interest.Use a parental cell line that does not express the transporter or cells transfected with an empty vector as a control.[7] Perform the uptake assay on these cells alongside the transporter-expressing cells.Minimal fluorescence signal, similar to the 4°C condition, demonstrating that the probe does not readily enter cells in the absence of the specific transporter.
Specificity and Positive Controls: Confirming the Mechanism

These controls validate that the observed uptake occurs through the expected biological pathway.

Control ExperimentPurposeDetailed MethodologyExpected Outcome
Competitive Inhibition To demonstrate that this compound uptake is mediated by the peptide transporter via competition with other known substrates.[][7]Co-incubate the cells with this compound and a high concentration (e.g., 10- to 100-fold molar excess) of a non-fluorescent PEPT substrate, such as Gly-Sar or Gly-Gln.[][8]A significant reduction in intracellular fluorescence compared to cells incubated with this compound alone. This indicates that both compounds compete for the same transport mechanism.
pH Dependence To confirm the involvement of a proton-coupled transporter like PEPT1.[9]Perform the uptake assay using buffers at different pH values (e.g., pH 6.0 vs. pH 7.4). PEPT1 activity is known to be higher at a more acidic extracellular pH.[9]Higher fluorescence uptake at the more acidic pH (e.g., 6.0) compared to the neutral or slightly alkaline pH (e.g., 7.4), consistent with the proton-gradient dependency of PEPTs.

Logical Flow of a Competitive Inhibition Control

G cluster_condition1 Standard Condition cluster_condition2 Competitive Condition Probe This compound Transporter PEPT1 Probe->Transporter Binds Cell Cell Interior Transporter->Cell Transports Result1 High Fluorescence Cell->Result1 Probe2 This compound Transporter2 PEPT1 Probe2->Transporter2 Binding Reduced Competitor Gly-Sar (Excess) Competitor->Transporter2 Binds & Occupies Cell2 Cell Interior Transporter2->Cell2 Transport Reduced Result2 Low Fluorescence Cell2->Result2

Caption: Mechanism of competitive inhibition in a this compound uptake assay.

Data Summary and Comparison

The following table summarizes the expected quantitative outcomes from the described experiments, providing a clear benchmark for data interpretation. Data are presented as a percentage of the fluorescence signal obtained under standard experimental conditions (37°C, transporter-expressing cells, no inhibitor).

Experimental ConditionExpected Relative Fluorescence (%)Interpretation
Standard Assay (37°C) 100%Reference for maximal specific uptake.
Control: Unlabeled Cells < 5%Represents background autofluorescence.
Control: Incubation at 4°C 5 - 15%Indicates inhibition of active transport; residual signal is likely non-specific binding or passive diffusion.
Control: Transporter-Deficient Cells 5 - 15%Confirms uptake is dependent on the specific transporter.
Control: Competitive Inhibition 10 - 30%Demonstrates that uptake is specific and mediated by the target peptide transporter.
Control: pH 6.0 vs 7.4 > 100% (at pH 6.0)Confirms proton-coupled transport mechanism.

Note: The exact percentages are illustrative and will vary depending on the cell line, transporter expression level, and specific assay conditions.

Alternative and Complementary Methods

  • Radiolabeled Substrate Uptake: Using substrates like [³H]Gly-Sar provides a highly sensitive and quantitative measure of transport activity. This method is not subject to fluorescence artifacts like photobleaching or autofluorescence.

  • Mass Spectrometry: LC-MS/MS can be used to directly measure the intracellular concentration of unlabeled substrates, offering a label-free approach to quantify transport.

By systematically implementing the control experiments outlined in this guide, researchers can confidently validate their this compound uptake assays, ensuring that their findings are robust, specific, and accurately reflect the activity of the peptide transporters under investigation.

References

Literature review comparing the efficacy of different fluorescent peptide probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective visualization of cancer cells and their microenvironment is crucial for early diagnosis, surgical guidance, and the development of targeted therapies. Fluorescent peptide probes have emerged as powerful tools for these applications due to their high specificity, good biocompatibility, and tunable properties. This guide provides a comparative overview of the efficacy of different fluorescent peptide probes targeting two key cancer biomarkers: Human Epidermal Growth Factor Receptor 2 (HER2) and Matrix Metalloproteinases (MMPs).

Data Presentation: Quantitative Comparison of Fluorescent Peptide Probes

The efficacy of a fluorescent peptide probe is determined by several key parameters. The following tables summarize the quantitative data for various HER2-targeted and MMP-activatable probes based on published experimental data.

Table 1: Comparison of HER2-Targeted Fluorescent Peptide Probes

Probe NamePeptide SequenceFluorophoreBinding Affinity (Kd)Imaging ModalityReference
H6-FITCYLFFVFERFITC10^-8 MIn vitro/In vivo Fluorescence[1]
H10-FITCKLRLEWNRFITC10^-8 MIn vitro/In vivo Fluorescence[1]
Trastuzumab-IRDye800N/A (Antibody)IRDye80026.4 nMIn vivo NIRF[2]
Pertuzumab-IRDye800N/A (Antibody)IRDye80043.55 nMIn vivo NIRF[2]
KSP*-Cy5.5KSPDFYFCy5.521 nMNot Specified[3]

Table 2: Comparison of MMP-Activatable Fluorescent Peptide Probes

Probe NamePeptide SubstrateFluorophore/QuencherTarget MMPsTumor-to-Background Ratio (TBR)Activation MechanismReference
D-MMP-P12G-P-L-G-V-R-G-K(D-form)-G-GCy5.5MMP-135.55 ± 0.75Cleavage-induced fluorescence[4]
L-MMP-P12G-P-L-G-V-R-G-K(L-form)-G-GCy5.5MMP-133.73 ± 0.31Cleavage-induced fluorescence[4]
ACPPD-Cy5PLGLAGCy5MMP-2, MMP-92.4 ± 0.5Cleavage-induced cell penetration[5]
MMPSense 680Poly-L-lysine backbone with multiple methoxy-poly(ethyleneglycol) side chains and protease-cleavable NIR fluorochromesNear-infrared fluorochromeBroad-spectrum MMPs1.7 ± 0.3Cleavage-induced dequenching[5]
LS276-THP(GPO)n-GPLG-Lager- (GPO)nLS276MMP-2, MMP-9>5Triple-helix disruption and dequenching[4]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments cited in this guide.

Protocol 1: Synthesis of Fluorescently Labeled Peptides via NHS Ester Conjugation

This protocol describes the labeling of a peptide with an amine-reactive fluorescent dye, such as Cy5-NHS ester.[6][7][8][9][10]

Materials:

  • Peptide with a free amine group (e.g., N-terminus or lysine side chain)

  • Fluorescent dye N-hydroxysuccinimide (NHS) ester (e.g., Cy5-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the fluorescent dye NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the dye stock solution to the peptide solution. The molar ratio of dye to peptide should be optimized, but a starting point of 10:1 is common.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled peptide.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectrophotometry and mass spectrometry.

Protocol 2: In Vivo Fluorescence Imaging of Tumor-Bearing Mice

This protocol outlines the general procedure for imaging tumor xenografts in mice using a fluorescent peptide probe.[11][12][13][14][15]

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Fluorescent peptide probe solution in a sterile, biocompatible vehicle (e.g., PBS)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • In vivo imaging system equipped for near-infrared (NIR) fluorescence imaging

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using the chosen anesthetic.

    • Place the mouse on the imaging stage of the in vivo imaging system. Maintain body temperature using a heating pad.

  • Probe Administration:

    • Administer the fluorescent peptide probe solution via intravenous (tail vein) injection. The optimal dose should be determined empirically.

  • Image Acquisition:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window.

    • Use appropriate excitation and emission filters for the specific fluorophore.

  • Image Analysis:

    • Draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Imaging (Optional):

    • After the final in vivo imaging time point, euthanize the mouse and dissect the tumor and major organs.

    • Image the excised tissues to confirm probe biodistribution and tumor accumulation.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the discussed fluorescent peptide probes.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerization Ras Ras HER2->Ras Activation PI3K PI3K HER3->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Probe HER2-Targeted Fluorescent Probe Probe->HER2 Binding

Caption: HER2 Signaling Pathway and Probe Targeting.[16][17][18][19][20]

MMP_Activation_Workflow cluster_probe MMP-Activatable Probe (Quenched) cluster_activation Enzymatic Activation cluster_signal Fluorescence Signal Probe_Inactive Fluorophore-Peptide-Quencher MMP MMP Enzyme Probe_Inactive->MMP Cleavage Site Recognition Probe_Active Cleaved Peptide-Fluorophore (Fluorescent) MMP->Probe_Active Cleavage Quencher Quencher MMP->Quencher Release Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide_Synthesis Peptide Synthesis Labeling Fluorescent Labeling Peptide_Synthesis->Labeling Purification Purification (HPLC) Labeling->Purification Characterization Characterization (MS, UV-Vis) Purification->Characterization Binding_Assay Binding Affinity Assay (e.g., ELISA) Characterization->Binding_Assay Cell_Imaging Cellular Imaging (Confocal Microscopy) Characterization->Cell_Imaging Animal_Model Tumor Xenograft Model Characterization->Animal_Model Probe_Injection Probe Administration (IV) Animal_Model->Probe_Injection Fluorescence_Imaging In Vivo Fluorescence Imaging Probe_Injection->Fluorescence_Imaging Data_Analysis Image Analysis (TBR) Fluorescence_Imaging->Data_Analysis

References

Safety Operating Guide

Proper Disposal of D-Ala-Lys-AMCA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential information and step-by-step procedures for the proper disposal of D-Ala-Lys-AMCA, a fluorescently labeled peptide substrate.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Handling should occur in a well-ventilated area to avoid inhalation of any dust or aerosols.[7][8] In case of accidental contact, wash the affected skin area thoroughly with soap and water.[7] If the substance comes into contact with eyes, rinse cautiously with water for several minutes.[7][8]

Step-by-Step Disposal Procedure

The proper disposal of this compound, whether in solid form or in solution, involves a series of steps to ensure the safety of laboratory personnel and compliance with environmental regulations.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired this compound powder should be treated as chemical waste. Do not dispose of it in regular trash.

    • Liquid Waste: Solutions containing this compound, including experimental residues and contaminated buffers, must be collected as hazardous chemical waste. Do not pour these solutions down the drain.[8]

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be collected in a designated hazardous waste container.

  • Waste Collection and Storage:

    • Use clearly labeled, leak-proof containers for collecting all forms of this compound waste. The label should include "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Chemical Irritant").

    • Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal Protocol:

    • All waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[6][7]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and documentation requirements.

Quantitative Data Summary

For researchers using this compound, the following information is pertinent for experimental design and waste management.

PropertyValueSource
Excitation Wavelength (Ex) ~390 nm[1]
Emission Wavelength (Em) ~480 nm[1]
Molecular Weight Varies by salt formN/A
Solubility Soluble in DMSO and water[2]
Storage Temperature -20°C or -80°C (in the dark)[1][2]

Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the typical workflow for experiments involving this compound and the subsequent decision-making process for proper waste disposal.

G cluster_experiment Experimental Workflow cluster_disposal Disposal Pathway A Prepare this compound Stock Solution B Perform Cellular Uptake or Enzyme Assay A->B C Acquire Fluorescence Data B->C D Collect Waste: - Unused Reagent - Experimental Solutions - Contaminated Materials C->D Post-Experiment Cleanup E Segregate into Labeled Hazardous Waste Container D->E F Store in Designated Secure Area E->F G Arrange for Pickup by Certified Waste Disposal Service F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.